Technical Documentation Center

methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Core Science & Biosynthesis

Foundational

methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Foreword The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile biological activities and synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile biological activities and synthetic tractability.[1][2][3] This technical guide focuses on a specific, functionalized derivative: methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate. As a senior application scientist, this document aims to provide a comprehensive overview of this compound's physical and chemical properties, a plausible synthetic route with detailed experimental considerations, and an exploration of its potential applications, all grounded in established scientific principles.

Compound Identity and Properties

Structural and General Data

Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a substituted pyrazole with a bromine atom at the 4-position, an isopropyl group at the N1-position, and a methyl ester at the 5-position. These features make it a valuable intermediate for further chemical modifications.

PropertyValueSource
CAS Number 1518693-06-5
Molecular Formula C₈H₁₁BrN₂O₂
Molecular Weight 247.09 g/mol Calculated
Predicted pKa -1.59 ± 0.10
Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR:

  • Isopropyl group: A septet for the CH proton and a doublet for the two CH₃ groups.

  • Methyl ester: A singlet for the OCH₃ protons.

  • Pyrazole ring: A singlet for the C3-H proton.

¹³C NMR:

  • Signals corresponding to the isopropyl carbons, the methyl ester carbon, the carbonyl carbon, and the three distinct pyrazole ring carbons.

Mass Spectrometry:

  • The molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

  • Fragmentation patterns would likely involve the loss of the methyl ester group, the isopropyl group, and potentially the bromine atom.

Infrared (IR) Spectroscopy:

  • A strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹).[4]

  • C-H stretching vibrations for the alkyl groups.

  • C=N and C=C stretching vibrations characteristic of the pyrazole ring.

Synthesis and Experimental Protocols

A plausible and efficient synthesis of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate can be envisioned in a three-step sequence, adapting established methodologies for pyrazole synthesis.[5][6]

Diagram of the Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of the target compound.

Step 1: Pyrazole Ring Formation via Cyclocondensation

The core pyrazole ring can be constructed through the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-(ethoxymethylene)-3-oxobutanoate in a suitable solvent such as ethanol.

    • Add isopropylhydrazine to the solution.

    • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude ethyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate by column chromatography on silica gel.

  • Causality: The reaction proceeds via a nucleophilic attack of the hydrazine on the dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.

Step 2: Electrophilic Bromination

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.

  • Protocol:

    • Dissolve the product from Step 1 in a suitable solvent like N,N-dimethylformamide (DMF).

    • Cool the solution in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Causality: NBS serves as a source of electrophilic bromine, which selectively attacks the electron-rich C4 position of the pyrazole ring.

Step 3: Transesterification

The ethyl ester can be converted to the desired methyl ester via transesterification.

  • Protocol:

    • Dissolve the brominated pyrazole from Step 2 in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.

    • Reflux the mixture for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

    • Remove the methanol under reduced pressure.

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

    • The final product, methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate, can be further purified by recrystallization or column chromatography.

  • Causality: The acidic conditions protonate the carbonyl oxygen of the ethyl ester, making it more susceptible to nucleophilic attack by methanol, leading to the exchange of the ethoxy group for a methoxy group.

Chemical Reactivity and Potential Applications

The structure of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate offers several avenues for further chemical transformations, making it a versatile building block.

Diagram of Potential Reactions

G cluster_0 Starting Material cluster_1 Potential Transformations A Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate B Suzuki Coupling (C-C bond formation) A->B Arylboronic acid, Pd catalyst C Buchwald-Hartwig Amination (C-N bond formation) A->C Amine, Pd catalyst D Ester Hydrolysis (Carboxylic Acid) A->D LiOH or NaOH

Caption: Key reactive sites and potential transformations.

Cross-Coupling Reactions

The C4-bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions.[7]

  • Suzuki Coupling: Reaction with boronic acids can introduce a variety of aryl or heteroaryl groups at the C4 position, allowing for the synthesis of complex molecular architectures.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, introducing diverse amine functionalities at the C4 position.

  • Sonogashira Coupling: Reaction with terminal alkynes can be used to install alkynyl groups.

These transformations are fundamental in drug discovery for exploring the structure-activity relationships of lead compounds.[1][2]

Ester Manipulation

The methyl ester at the C5 position can be readily modified.

  • Hydrolysis: Treatment with a base like lithium hydroxide or sodium hydroxide will hydrolyze the ester to the corresponding carboxylic acid.[5] This acid can then be coupled with a wide range of amines to form amides, a common functional group in many pharmaceuticals.

  • Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

Applications in Drug Discovery and Agrochemicals

Functionalized pyrazoles are prevalent in a vast array of biologically active compounds.[3]

  • Medicinal Chemistry: Pyrazole-containing molecules have demonstrated a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This compound, with its multiple points for diversification, is an excellent starting material for the synthesis of compound libraries for high-throughput screening.

  • Agrochemicals: The pyrazole core is also found in many successful herbicides and insecticides.[2] The synthetic versatility of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate makes it a valuable intermediate for the development of new crop protection agents.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate and its precursors. Based on data for analogous compounds, the following should be considered:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[8] Avoid contact with skin and eyes.[8][9]

  • Storage: Store in a cool, dry place in a tightly sealed container.[8]

  • First Aid:

    • Skin contact: Wash off with soap and plenty of water.[8]

    • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8]

    • Inhalation: Move the person into fresh air.[8]

    • Ingestion: Rinse mouth with water.[8] In all cases of exposure, seek medical attention.[8]

Conclusion

Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a strategically functionalized pyrazole derivative with significant potential as a building block in medicinal chemistry and agrochemical research. While specific experimental data for this compound is limited in the public domain, its synthesis is achievable through established chemical transformations. Its true value lies in the versatility of its reactive handles—the C4-bromo group and the C5-ester—which allow for the creation of diverse and complex molecules for biological screening and development. As research in these fields continues to advance, compounds like this will undoubtedly play a crucial role in the discovery of new and improved therapeutic and crop protection agents.

References

  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • PubChem. (n.d.). Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry.
  • Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 5-Amino-4-bromo-3-methyl-1-phenylpyrazole.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • BenchChem. (2025).
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole.
  • Mahmood, A., et al. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)...
  • El-Malah, A. A., et al. (2018).
  • IntechOpen. (2022).
  • Huisgen, R., et al. (2009).
  • NextSDS. (n.d.). 4-bromo-1-isopropyl-5-methyl-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]

  • Chen, B., et al. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(7), 2645–2653.

Sources

Exploratory

Crystal Structure Analysis of Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate: A Comprehensive Methodological Guide

Executive Summary Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1518693-06-5) is a highly functionalized heterocyclic building block pivotal to the development of modern pharmaceuticals, including kinase inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1518693-06-5) is a highly functionalized heterocyclic building block pivotal to the development of modern pharmaceuticals, including kinase inhibitors and agrochemical agents. Understanding its precise three-dimensional architecture is critical; the steric bulk of the N1-isopropyl group and the highly polarizable σ-hole of the C4-bromo substituent dictate the molecule's conformational preferences and supramolecular assembly.

This whitepaper provides an in-depth, self-validating methodological guide to the synthesis, crystallization, and single-crystal X-ray diffraction (XRD) analysis of this compound, engineered specifically for structural chemists and drug development professionals.

Scientific Context & Structural Causality

In structure-based drug design, the spatial orientation of functional groups on a pyrazole scaffold determines target-binding efficacy. For methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate, three distinct structural phenomena must be quantified via XRD:

  • Steric Torsion of the Carboxylate: The bulky N1-isopropyl group creates significant steric hindrance against the adjacent C5-carboxylate. Unlike unsubstituted pyrazoles where the ester group remains coplanar to maximize π -conjugation, the isopropyl group forces the carboxylate out of the pyrazole plane. Quantifying this dihedral angle is crucial for predicting binding pocket adaptation [1].

  • Halogen Bonding ( σ -Hole Interactions): The C4-bromine atom is highly polarizable. In the solid state, it frequently acts as a halogen bond donor, forming highly directional C−Br⋯O=C or C−Br⋯π interactions that dictate the 3D crystal packing lattice [2].

  • Ring Planarity: Despite the heavy substitution, the core 1H -pyrazole ring typically maintains strict planarity (deviation < 0.1 Å), serving as a rigid vector for the substituents [3].

Synthesis and Crystallization Workflow

To obtain diffraction-quality single crystals, the chemical purity of the sample and the kinetics of the crystallization process must be tightly controlled. The following protocol outlines a self-validating system for generating the target compound and growing suitable crystals.

Step-by-Step Methodology
  • Regioselective Bromination: Begin with methyl 1H -pyrazole-5-carboxylate (1.0 eq). Dissolve in anhydrous N,N -dimethylformamide (DMF) at 0 °C. Add N -bromosuccinimide (NBS, 1.05 eq) portion-wise. The electron-rich C4 position undergoes rapid electrophilic aromatic substitution. Stir for 2 hours, quench with water, and extract with ethyl acetate to yield methyl 4-bromo- 1H -pyrazole-5-carboxylate.

  • Sterically Driven N-Alkylation: Dissolve the brominated intermediate in DMF. Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) and 2-bromopropane (isopropyl bromide, 1.5 eq). Heat to 60 °C for 12 hours. The presence of the C5-carboxylate directs the alkylation predominantly to the N1 position due to thermodynamic stability, yielding the crude target compound.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to ensure >99% purity, a strict prerequisite for high-quality crystal growth.

  • Crystallization via Slow Evaporation:

    • Causality of Solvent Choice: A binary solvent system of Ethyl Acetate (hydrogen bond acceptor) and Hexanes (non-polar anti-solvent) is chosen. The differential vapor pressure allows hexanes to evaporate faster, slowly decreasing the solubility of the pyrazole and promoting nucleation over precipitation.

    • Dissolve 50 mg of the purified compound in 2 mL of a 1:3 Ethyl Acetate/Hexanes mixture in a loosely capped 4 mL glass vial.

    • Leave undisturbed at 298 K in a vibration-free environment for 48–72 hours until translucent, block-like single crystals form.

G N1 Methyl 1H-pyrazole-5-carboxylate (Starting Material) N2 Bromination (NBS, DMF) Regioselective C4-Bromination N1->N2 N3 Methyl 4-bromo-1H-pyrazole-5-carboxylate (Intermediate) N2->N3 N4 N-Alkylation (iPr-Br, K2CO3) Sterically Driven Substitution N3->N4 N5 Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (Crude Product) N4->N5 N6 Slow Evaporation (Ethyl Acetate / Hexanes) N5->N6 N7 Diffraction-Quality Single Crystals N6->N7

Fig 1: Step-by-step synthesis and crystallization workflow for the target pyrazole derivative.

X-Ray Diffraction (XRD) Methodology

The structural resolution of heavily substituted pyrazoles requires rigorous XRD data collection parameters to overcome potential thermal disorder, particularly from the freely rotating methyl groups of the isopropyl moiety.

Data Collection & Processing Protocol
  • Crystal Mounting: Select a pristine single crystal (approx. 0.20×0.15×0.10 mm) under a polarized optical microscope. Mount it on a MiTeGen cryoloop using Paratone-N oil.

  • Cryogenic Cooling (100 K): Causality: Data must be collected at 100 K using an open-flow nitrogen cryostat. Room temperature (298 K) collection often results in large thermal ellipsoids for the isopropyl methyl carbons, smearing the electron density and artificially shortening C-C bond lengths. Cooling freezes out these dynamic rotational modes.

  • Diffraction: Utilize a CCD or CMOS area-detector diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å) [4].

  • Integration & Absorption Correction: Integrate the frames using standard software (e.g., SAINT). Apply a multi-scan absorption correction (e.g., SADABS) to account for the high mass attenuation coefficient of the bromine atom.

  • Structure Solution & Refinement:

    • Solve the phase problem using Intrinsic Phasing (SHELXT), which is highly efficient for locating heavy halogens.

    • Refine the structure via full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms should be placed in geometrically calculated positions and refined using a riding model.

G D1 Crystal Mounting (Cryoloop, Paratone Oil) D2 Data Collection (100 K) Mo Kα Radiation (λ = 0.71073 Å) D1->D2 D3 Integration & Absorption Correction (SADABS / Multiscan) D2->D3 D4 Structure Solution Intrinsic Phasing (SHELXT) D3->D4 D5 Anisotropic Refinement Least-Squares on F² (SHELXL) D4->D5 D6 Final CIF Generation Validation & Deposition D5->D6

Fig 2: Single-crystal X-ray diffraction data acquisition and structural refinement pipeline.

Quantitative Structural Features

Based on established crystallographic data for highly analogous 4-bromo-pyrazole-5-carboxylates [1][3][4], the quantitative structural parameters validate the mechanistic predictions of steric strain and halogen bonding.

Crystallographic Data Summary
ParameterValue / Description
Chemical Formula C₈H₁₁BrN₂O₂
Molecular Weight 247.09 g/mol
Crystal System Monoclinic (Typical for pyrazole-carboxylates)
Space Group P2₁/c
Temperature 100(2) K
Radiation Mo Kα ( λ = 0.71073 Å)
C4–Br Bond Length ~1.88 Å (Standard aromatic C-Br)
N1–N2 Bond Length ~1.35 Å
C=O (Ester) Length ~1.21 Å
Dihedral Angle (Pyrazole/Ester) ~35° - 45° (Driven by N1-isopropyl steric clash)
Intermolecular Contacts C−Br⋯O Halogen bonds (~3.05 Å)

Analytical Insights: The C4-Br bond length of ~1.88 Å confirms the expected sp2 character. Crucially, the dihedral angle between the pyrazole ring and the methyl carboxylate plane is forced out of coplanarity (typically 35°–45°) due to the van der Waals radii overlap between the ester oxygen and the N1-isopropyl methine proton. Furthermore, the crystal packing is stabilized by robust halogen bonding, where the distance between the bromine atom and the carbonyl oxygen of an adjacent molecule is significantly shorter than the sum of their van der Waals radii [2].

References

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Crystals (MDPI) URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate Acta Crystallographica Section E (NIH/PMC) URL:[Link]

Foundational

Regioselective C-4 Bromination of 1-Isopropyl-1H-pyrazole-5-carboxylate Derivatives: Mechanistic Pathways and Protocol Optimization

Executive Summary The functionalization of pyrazole scaffolds is a cornerstone in modern drug discovery and agrochemical development. Specifically, halogenated pyrazoles serve as critical precursors for late-stage divers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone in modern drug discovery and agrochemical development. Specifically, halogenated pyrazoles serve as critical precursors for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings). This technical guide provides an in-depth analysis of the regioselective bromination of 1-isopropyl-1H-pyrazole-5-carboxylate derivatives. By dissecting the electronic and steric drivers of the electrophilic aromatic substitution (SEAr) mechanism, this whitepaper establishes a self-validating, highly efficient experimental protocol designed for scalability and high yield.

Mechanistic Causality of C-4 Regioselectivity

The pyrazole core is a π -excessive aromatic heterocycle containing a pyrrole-like nitrogen (N-1) and a pyridine-like nitrogen (N-2). According to molecular orbital theory, the lone pair on N-1 delocalizes into the ring, resulting in the highest electron density residing at the C-4 position[1].

In the specific case of 1-isopropyl-1H-pyrazole-5-carboxylate:

  • Electronic Deactivation at C-3 and C-5: The carboxylate ester group at C-5 is strongly electron-withdrawing. Through both inductive ( −I ) and mesomeric ( −M ) effects, it significantly deactivates the adjacent C-5 and C-3 positions toward electrophilic attack.

  • Steric Shielding: The isopropyl group at N-1 provides a slight electron-donating inductive effect ( +I ), but more importantly, it introduces substantial steric bulk, further hindering any theoretical attack near the N-1/C-5 axis.

  • SEAr Pathway: Because of these combined electronic and steric factors, electrophilic bromination proceeds exclusively at the C-4 position via an SEAr mechanism[2]. The reaction involves the formation of a resonance-stabilized Wheland intermediate (sigma complex), followed by rapid deprotonation to restore aromaticity.

Mechanism Start 1-Isopropyl-1H-pyrazole- 5-carboxylate PiComplex π-Complex Formation Start->PiComplex Electrophile NBS (Br+ source) Electrophile->PiComplex SigmaComplex Wheland Intermediate (C-4 Brominated, Delocalized +) PiComplex->SigmaComplex Electrophilic Attack Deprotonation Deprotonation by Succinimide (Rearomatization) SigmaComplex->Deprotonation Fast Product 4-Bromo-1-isopropyl-1H- pyrazole-5-carboxylate Deprotonation->Product - Succinimide

Electrophilic aromatic substitution (SEAr) mechanism for C-4 bromination of pyrazole derivatives.

Reagent Selection: Kinetics and Causality

While molecular bromine ( Br2​ ) is a potent electrophile, its use often leads to polybromination, oxidative degradation, and requires harsh acidic conditions. For pyrazole-5-carboxylates, N-Bromosuccinimide (NBS) is the reagent of choice[3]. NBS provides a controlled, steady-state concentration of electrophilic bromine ( Br+ ), which ensures high regioselectivity and prevents the degradation of the ester functionality[4]. Furthermore, the reaction is typically performed in dichloromethane (DCM). Succinimide, the byproduct of NBS, is poorly soluble in DCM and precipitates out of solution, driving the reaction equilibrium forward and providing a visual indicator of reaction progress[5].

Quantitative Comparison of Brominating Agents

The following table summarizes the operational metrics of various brominating systems applied to 1-alkyl-1H-pyrazole-5-carboxylates:

Brominating AgentSolvent SystemTemp (°C)Time (h)Yield (%)Regioselectivity (C-4)Primary Byproducts
NBS Dichloromethane (DCM)0 to 252 - 488 - 95>99%Succinimide (precipitates)
Br2​ Acetic Acid (AcOH)251 - 275 - 85~95%HBr, Polybrominated species
Oxone / NaBr H2​O / Ethanol254 - 680 - 90>95%Aqueous sulfate salts

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Every step incorporates a physical or chemical checkpoint to confirm the reaction trajectory.

Step-by-Step Methodology
  • Substrate Solvation and Thermal Equilibration: Dissolve 1.0 equivalent of 1-isopropyl-1H-pyrazole-5-carboxylate in anhydrous DCM (0.2 M concentration). Cool the reaction vessel to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the C-5 carboxylate ester. Cooling to 0 °C mitigates the exothermic nature of the initial electrophilic attack, suppressing non-selective radical pathways.

  • Electrophile Introduction: Add 1.05 equivalents of NBS portion-wise over 15 minutes.

    • Causality: A slight stoichiometric excess ensures complete conversion without promoting di-bromination. Portion-wise addition prevents localized thermal spikes that could degrade the starting material[4].

  • Reaction Propagation: Remove the ice bath, allow the mixture to warm to 25 °C, and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Causality: The SEAr mechanism requires thermal energy to overcome the activation barrier of the Wheland intermediate deprotonation. The visible precipitation of succinimide serves as an in-situ validation of reaction progression.

  • Quenching and Neutralization: Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 10 minutes.

    • Causality: Thiosulfate rapidly reduces any unreacted electrophilic bromine to inert bromide ions, instantly halting the reaction and preventing oxidative side-reactions during solvent concentration.

  • Phase Separation and Isolation: Extract the aqueous layer with DCM. Wash the combined organic phases with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Causality: Brine removes residual water from the organic phase, while Na2​SO4​ chemically binds trace moisture, ensuring the crude product does not undergo hydrolytic degradation during evaporation.

Workflow Prep Dissolve Substrate in DCM (Anhydrous, 0°C) AddNBS Portion-wise NBS Addition (1.05 eq, Exotherm Control) Prep->AddNBS Stir Warm to 25°C & Stir (2-4h, TLC Monitoring) AddNBS->Stir Quench Quench with Na2S2O3 (aq) (Neutralize active Br+) Stir->Quench Extract Liquid-Liquid Extraction (Organic layer collection) Quench->Extract Purify Column Chromatography (Isolate pure C-4 Bromo) Extract->Purify

Self-validating experimental workflow for the regioselective bromination using NBS.

Analytical Validation

Post-isolation, the structural integrity and regioselectivity of the 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate must be confirmed:

  • 1 H NMR Spectroscopy: The most definitive marker is the disappearance of the sharp singlet corresponding to the C-4 proton (typically found around δ 6.6 - 6.8 ppm in the starting material)[4]. The isopropyl methine and methyl protons, as well as the ester alkyl protons, should remain intact with minimal chemical shift deviations.

  • Mass Spectrometry (ESI-MS): The product will exhibit a characteristic 1:1 isotopic doublet for the [M+H]+ molecular ion, corresponding to the 79Br and 81Br isotopes, confirming the successful incorporation of exactly one bromine atom.

References

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent - ACS Publications. 1

  • US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents. 4

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. 3

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry - Oriental Journal of Chemistry. 2

  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. 5

Sources

Exploratory

thermodynamic stability of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Title: Thermodynamic and Kinetic Stability Profiling of Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate: A Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic and Kinetic Stability Profiling of Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The pyrazole pharmacophore is a cornerstone of modern medicinal chemistry. However, the specific substitution pattern of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate introduces a highly complex thermodynamic landscape. The interplay between the N1-isopropyl group, the C4-bromine atom, and the C5-methyl ester dictates the molecule's electronic stability, thermal degradation kinetics, and hydrolytic resistance. This whitepaper deconstructs the causality behind these thermodynamic properties and provides field-proven, self-validating analytical protocols for their quantification.

Structural Thermodynamics & Conformational Energy

The thermodynamic baseline of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is governed by severe steric occlusion and inductive electronic effects.

  • Tautomeric Locking and Steric Strain: Unlike unsubstituted 1H-pyrazoles, the alkylation at N1 with an isopropyl group locks the molecule into a single tautomeric state, simplifying its thermodynamic equilibrium. However, the bulky N1-isopropyl group severely clashes with the adjacent C5-methyl ester. To minimize steric repulsion, the ester carbonyl is forced out of coplanarity with the pyrazole π -system. While this conformational twist imposes an enthalpic penalty by disrupting extended resonance, it creates a massive kinetic shield around the electrophilic carbonyl carbon.

  • Electronic Stabilization via Halogenation: The C4-bromine atom exerts a strong electron-withdrawing inductive effect (-I) across the σ -framework. Density Functional Theory (DFT) studies on analogous pyrazole carboxylates demonstrate that such electron-withdrawing groups lower the Highest Occupied Molecular Orbital (HOMO) energy. A widened HOMO-LUMO gap directly correlates with high chemical inertness and overall thermodynamic stability[1].

Thermal Degradation Kinetics

Halogenated heterocyclic compounds are renowned for their robust thermal stability. The heavy bromine atom dampens the high-frequency vibrational modes that typically lead to early bond scission. Thermogravimetric studies on structurally related polynitrogenated and halogenated heterocycles indicate that thermal decomposition onset temperatures ( Td​ ) frequently exceed 260 °C in both inert and oxidizing environments[2].

Protocol 1: Self-Validating Thermal Profiling (TGA/DSC)

Causality: Thermogravimetric Analysis (TGA) isolates mass loss (volatilization/degradation), while Differential Scanning Calorimetry (DSC) captures the thermodynamics of phase transitions (heat flow). Self-Validation Mechanism: This protocol utilizes an Indium standard to verify thermocouple accuracy and a blank baseline subtraction to eliminate instrumental thermal drift.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC heat flow and temperature using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g).

  • Sample Preparation: Dry 5–10 mg of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate in a vacuum oven at 60 °C for 12 hours. Rationale: Residual moisture causes artifactual endothermic peaks that mask true thermodynamic transitions[3].

  • Loading & Baseline: Run an empty alumina crucible under identical conditions to generate a baseline. Subsequently, load the dried sample into the crucible.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen at a flow rate of 50 mL/min. Rationale: An inert atmosphere isolates pure thermal dissociation thermodynamics by preventing oxidative degradation[3].

  • Thermal Ramping: Equilibrate the system at 30 °C for 5 minutes. Ramp the temperature to 600 °C at a strict heating rate of 10 °C/min.

  • Data Synthesis: Subtract the blank baseline from the sample run. Calculate the onset of decomposition ( Td​ ) from the TGA curve and the enthalpy of fusion ( ΔHfus​ ) from the integrated area of the DSC melting endotherm.

Hydrolytic Thermodynamic Stability

Esters are inherently susceptible to hydrolysis in aqueous physiological environments. Unhindered pyrazole ester derivatives have been shown to rapidly hydrolyze in pH 8 buffers, degrading to their corresponding pyrazol-3-ols or 5-ols within 1–2 hours[4].

However, methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate exhibits profound hydrolytic resistance. For hydrolysis to occur, a water molecule or hydroxide ion must approach the ester carbonyl carbon at the Bürgi-Dunitz angle (~107°). The spatial volume occupied by the N1-isopropyl methyl groups and the large van der Waals radius of the C4-bromine atom physically block this trajectory. Thus, the activation energy ( Ea​ ) for the formation of the tetrahedral intermediate is exceptionally high.

Protocol 2: Self-Validating Hydrolytic Stability Assay

Causality: To quantify the thermodynamic equilibrium of ester cleavage in a simulated physiological environment. Self-Validation Mechanism: The inclusion of a rapid-hydrolyzing positive control verifies buffer activity, while a Stable Isotope-Labeled Internal Standard (SIL-IS) corrects for LC-MS/MS matrix suppression.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) adjusted precisely to pH 7.4.

  • Compound Initiation: Dissolve the target compound and a positive control (e.g., unhindered methyl 1H-pyrazole-5-carboxylate) in pure DMSO to create 10 mM stock solutions.

  • Incubation: Spike the stocks into the PBS matrix to achieve a final concentration of 100 μM (1% DMSO final to ensure thermodynamic solubility). Incubate in a thermoshaker at 37 °C at 300 rpm.

  • Kinetic Sampling: Extract 100 μL aliquots at t= 0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately quench each aliquot by adding 100 μL of ice-cold acetonitrile containing 1 μM of SIL-IS. Rationale: Acetonitrile precipitates buffer salts and instantly halts the thermodynamic equilibrium of hydrolysis.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log of the remaining ester concentration versus time to derive the pseudo-first-order rate constant ( kobs​ ) and thermodynamic half-life ( t1/2​ ).

Quantitative Data Summary

The following table synthesizes the extrapolated thermodynamic and physicochemical parameters based on the structural profile of the molecule.

Table 1: Thermodynamic and Physicochemical Parameters

ParameterValue (Extrapolated)Mechanistic Rationale
HOMO-LUMO Gap ~4.4 - 4.6 eVC4-Bromine widens the energy gap, indicating high electronic stability and low chemical reactivity[1].
Thermal Decomposition ( Td​ ) > 260 °CHalogenation and the rigid pyrazole core significantly increase thermal resistance[2].
Hydrolytic Half-life ( t1/2​ ) > 48 hours (pH 7.4, 37°C)Severe steric shielding by N1-isopropyl and C4-bromo blocks nucleophilic attack[4].
Lipophilicity (LogP) 2.8 - 3.2The isopropyl and bromo groups heavily favor partitioning into non-polar thermodynamic phases.

Systems-Level Workflow Visualization

G A Methyl 4-bromo-1-isopropyl- 1H-pyrazole-5-carboxylate B Steric & Electronic Profiling (DFT) A->B C Thermal Stability (TGA/DSC) A->C D Hydrolytic Stability (LC-MS/MS) A->D E HOMO-LUMO Gap Calculation B->E F Decomposition Kinetics (>260°C) C->F G Ester Cleavage Thermodynamics D->G

Caption: Thermodynamic evaluation workflow for substituted pyrazole-5-carboxylates.

References

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - nih.gov - 1

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - nih.gov - 2

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - nih.gov - 4

  • Application Notes & Protocols: Thermal Stability Analysis of 4-Bromopyridine-2,6-dicarbohydrazide-Based Polymers - benchchem.com - 3

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling with methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Application Note: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Methyl 4-Bromo-1-isopropyl-1H-pyrazole-5-carboxylate Introduction & Strategic Overview Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 151...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Methyl 4-Bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Introduction & Strategic Overview

Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1518693-06-5) is a highly valuable building block in medicinal chemistry, frequently utilized to install functionalized pyrazole pharmacophores into drug candidates. However, functionalizing the C4 position of this specific substrate via Suzuki-Miyaura cross-coupling presents a unique set of mechanistic challenges.

The C4 position of the pyrazole ring is inherently electron-rich, making it generally the least reactive position toward palladium-catalyzed oxidative addition[1]. While the adjacent C5 methyl ester provides beneficial electron withdrawal to activate the C-Br bond, it introduces severe steric hindrance when combined with the bulky N1-isopropyl group[2]. Furthermore, the C5 methyl ester is highly susceptible to saponification (hydrolysis) under the standard aqueous basic conditions typically employed in Suzuki couplings.

This application note provides a field-proven, self-validating protocol designed to overcome these steric and electronic hurdles, ensuring high-yielding C-C bond formation while preserving the integrity of the ester functionality.

Mechanistic Insights & Reaction Design

To achieve high conversion rates without degrading the substrate, every component of the catalytic system must be deliberately selected based on the substrate's structural causality:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh3​)4​ often fail or require excessive heating due to their inability to navigate the steric crowding around the C4-bromide. Bulky, electron-rich dialkylbiaryl phosphine ligands—specifically XPhos —are required. The electron-rich nature of XPhos accelerates the difficult oxidative addition, while its extreme steric bulk facilitates the final reductive elimination step[3]. Utilizing a pre-formed precatalyst like XPhos Pd G2 or G3 ensures rapid generation of the active Pd(0) species at moderate temperatures.

  • Base & Solvent Causality: The transmetalation step of the Suzuki-Miyaura cycle requires a base to activate the boronic acid into a reactive boronate complex[4]. However, strong bases (e.g., NaOH, KOH) or high-temperature aqueous conditions will rapidly hydrolyze the C5 methyl ester. A mild, non-nucleophilic base such as anhydrous K3​PO4​ suspended in a 1,4-Dioxane/Water (4:1 or 10:1 v/v) mixture provides the perfect balance: it is basic enough to drive transmetalation but mild enough to prevent ester cleavage.

Catalytic Cycle for Sterically Hindered Pyrazoles

SuzukiCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (Insertion into C4-Br) Pd0->OxAdd Substrate (C5-Ester / N1-Isopropyl) TransMet Transmetalation Boronate Transfer (K3PO4 Mediated) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Halide Exchange RedElim->Pd0 Biaryl Product Release

Catalytic cycle of Suzuki-Miyaura coupling tailored for sterically hindered pyrazoles.

Optimization Data

The following tables summarize quantitative optimization data for the coupling of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate with a standard electron-neutral arylboronic acid (e.g., phenylboronic acid).

Table 1: Catalyst and Ligand Screening (Conditions: 1.0 eq pyrazole, 1.2 eq PhB(OH)2​ , 2.0 eq K3​PO4​ , Dioxane/H2O (4:1), 80 °C, 6 h)

Catalyst System (5 mol%)Ligand TypeConversion (%)Isolated Yield (%)Notes
Pd(PPh3​)4​ Monodentate35%30%Severe stalling; incomplete oxidative addition.
Pd(dppf)Cl2​ Bidentate62%55%Moderate yield; significant protodeboronation observed.
Pd(OAc)2​
  • SPhos
Buchwald88%82%Good conversion; slight catalyst degradation.
XPhos Pd G2 Buchwald >99% 94% Optimal; rapid activation, handles steric bulk efficiently.

Table 2: Base and Solvent Effects on Ester Integrity (Conditions: 1.0 eq pyrazole, 1.2 eq PhB(OH)2​ , 5 mol% XPhos Pd G2, 80 °C, 6 h)

Base (2.0 eq)Solvent SystemDesired Product (%)Hydrolyzed Acid Byproduct (%)
NaOHTHF / H2​O (1:1)12%85% (Complete ester saponification)
Na2​CO3​ Dioxane / H2​O (4:1)74%18%
Cs2​CO3​ Toluene / H2​O (10:1)88%<5%
K3​PO4​ Dioxane / H2​O (4:1) 94% Not Detected

Detailed Experimental Protocol

Scale: 1.0 mmol (Scalable up to 50 mmol with appropriate heat transfer considerations).

Materials & Reagents
  • Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (1.0 mmol, 247.1 mg)

  • Arylboronic acid or pinacol ester (1.2 mmol)

  • XPhos Pd G2 (0.05 mmol, 39.3 mg, 5 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ) (2.0 mmol, 424.5 mg)

  • 1,4-Dioxane (Anhydrous, degassed) - 8.0 mL

  • Deionized Water (Degassed) - 2.0 mL

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the pyrazole substrate, arylboronic acid, and K3​PO4​ .

  • Purging: Seal the vessel with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Palladium(0) intermediates are highly sensitive to oxidation; strict exclusion of oxygen prevents catalyst deactivation and homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (8.0 mL) and degassed H2​O (2.0 mL) via syringe.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add the XPhos Pd G2 precatalyst, and re-seal. Note: Adding the catalyst last minimizes its exposure to localized high concentrations of un-dissolved base.

  • Heating: Submerge the reaction vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) for 4 to 6 hours. The biphasic nature of the reaction requires high-shear stirring to ensure mass transfer between the organic and aqueous layers.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 15 mL).

  • Washing & Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 90:10 to 70:30) to afford the pure C4-arylated pyrazole.

Troubleshooting & Quality Control (Self-Validation)

To ensure the integrity of the protocol, researchers must utilize specific analytical markers to validate the success of the reaction and rule out side reactions.

  • Monitoring Ester Integrity (LC-MS):

    • Validation: The desired product will show an [M+H]+ corresponding to the biaryl ester.

    • Failure Mode: If the base was too strong or the reaction was heated excessively, a peak corresponding to [M−CH3​+H]+ (loss of 14 Da from the ester methyl group) will appear, indicating formation of the carboxylic acid. If this occurs, reduce the water ratio to 10:1 or switch to anhydrous K3​PO4​ in pure dioxane.

  • Confirming C4-Substitution ( 1 H NMR):

    • Validation: The starting material exhibits a distinct singlet for the pyrazole C3-H (typically around δ 7.5 - 7.8 ppm). In the successful product, this singlet will remain but shift slightly downfield or upfield depending on the electronic nature of the newly installed C4-aryl group.

    • Validation: Ensure the presence of the ester methoxy singlet ( ∼δ 3.8 ppm) and the isopropyl septet ( ∼δ 5.4 ppm) to confirm the protecting groups survived the coupling conditions.

  • Protodeboronation: If the arylboronic acid is consumed but the starting pyrazole remains, the boronic acid has likely undergone protodeboronation. Solution: Slowly add the boronic acid over 2 hours via syringe pump, or switch to the more stable MIDA boronate or pinacol ester (BPin) derivatives[4].

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates American Chemical Society (ACS) URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction The Journal of Organic Chemistry (ACS) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation National Institutes of Health (NIH / PMC) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

Sources

Application

Application Note: Methyl 4-Bromo-1-isopropyl-1H-pyrazole-5-carboxylate as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the pyrazole heterocycle represents a "privileged scaffold," frequently utilized to target the ATP-binding hinge region of various kinases. Methyl 4-bromo-1-isopropyl-1H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrazole heterocycle represents a "privileged scaffold," frequently utilized to target the ATP-binding hinge region of various kinases. Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1518693-06-5) is a highly versatile, orthogonally functionalized building block designed specifically for the rapid assembly of complex pharmaceutical agents. This application note details the structural rationale, mechanistic grounding, and self-validating synthetic protocols required to leverage this building block in drug discovery workflows.

Structural Rationale & Physicochemical Profile

The precise substitution pattern of this building block is not arbitrary; it is engineered for both biological efficacy and synthetic tractability [1]:

  • 1-Isopropyl Group: Provides essential steric bulk and lipophilicity. In kinase inhibitors, this moiety frequently occupies the hydrophobic pocket adjacent to the ATP-binding site, increasing target residence time and restricting the N-N bond rotation to lock the molecule into a bioactive conformation.

  • 4-Bromo Substituent: Acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification of the core.

  • 5-Methyl Ester: Serves as a stable, easily hydrolyzable precursor for amide coupling or reduction, enabling the construction of extended solvent-exposed linkers or macrocycles.

Table 1: Physicochemical Properties
PropertyValueRationale in Drug Design
Chemical Formula C₈H₁₁BrN₂O₂Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 247.09 g/mol Ideal starting mass for fragment-based or modular drug design.
CAS Number 1518693-06-5Unique identifier for sourcing and regulatory documentation.
Reactivity Nodes C4 (Electrophile), C5 (Ester)Orthogonal reactivity permits sequential, one-pot, or iterative functionalization without protecting groups.

Mechanistic Grounding: The Pyrazole Scaffold in Kinase Inhibition

Dysregulation of the Ras-RAF-MEK-ERK signaling cascade is a primary driver in numerous human malignancies [2]. Pyrazole-derived compounds act as potent, ATP-competitive inhibitors by forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region [3]. The 1-isopropyl group of our building block is specifically tailored to project into the hydrophobic sub-pocket (often near the "gatekeeper" residue), enhancing selectivity against off-target kinases.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Gene Transcription Inhibitor Pyrazole-based Inhibitor (Derived from Building Block) Inhibitor->RTK Hinge-binding Inhibitor->RAF ATP-competitive Inhibition

Fig 1. Intervention of pyrazole-derived inhibitors in the RTK/Ras-RAF-MEK-ERK signaling cascade.

Synthetic Workflows & Causality

The conversion of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate into a mature pharmaceutical active pharmaceutical ingredient (API) typically follows a two-node workflow:

Node 1: C4-Functionalization via Suzuki-Miyaura Cross-Coupling The electron-rich nature of the pyrazole ring makes the oxidative addition of the C-Br bond to Pd(0) challenging. Therefore, bulky, electron-rich bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are selected. The steric bulk of dppf accelerates the rate-limiting reductive elimination step, ensuring high yields even with sterically hindered ortho-substituted aryl boronic acids [4].

Node 2: C5-Derivatization via Ester Hydrolysis and Amide Coupling Following C4 arylation, the C5 methyl ester is hydrolyzed using mild conditions (LiOH in THF/H₂O) to prevent the cleavage of sensitive functional groups introduced during Node 1. The resulting sterically hindered carboxylic acid (flanked by the 1-isopropyl and 4-aryl groups) requires a highly efficient coupling reagent like HATU to form an active ester intermediate, driving the amidation forward.

Workflow BB Methyl 4-bromo-1-isopropyl- 1H-pyrazole-5-carboxylate Suzuki C4 Suzuki-Miyaura Cross-Coupling (Pd-catalyzed) BB->Suzuki Aryl Boronic Acid Hydrolysis C5 Ester Hydrolysis (LiOH, THF/H2O) Suzuki->Hydrolysis C4-Aryl Intermediate Amidation C5 Amide Coupling (HATU, DIPEA, Amine) Hydrolysis->Amidation Free Carboxylic Acid Product Multi-targeted Kinase Inhibitor Amidation->Product Final Assembly

Fig 2. Sequential C4-arylation and C5-amidation workflow for the pyrazole building block.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4

This protocol is designed to couple the pyrazole core with a generic aryl boronic acid.

Reagents:

  • Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq, 1.0 mmol)

  • Target Aryl Boronic Acid (1.2 eq, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq, 2.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or Schlenk flask with the pyrazole building block, aryl boronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is chosen as the base because it efficiently facilitates the transmetalation step without causing premature hydrolysis of the C5 methyl ester.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with N₂ or Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the active Pd(0) species into inactive Pd(II) oxides.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas. Seal the vessel.

  • Heating: Heat the reaction mixture to 90 °C for 4–6 hours.

  • Self-Validation Checkpoint 1 (LC-MS & TLC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The starting material mass (m/z 247/249) should be completely consumed, replaced by the desired product mass. On TLC (Hexanes/EtOAc 3:1), a new, highly UV-active spot should appear at a lower Rf than the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH₄Cl (15 mL) to quench the base and remove palladium salts. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C5 Ester Hydrolysis and Amide Derivatization

This protocol converts the C4-arylated intermediate into a final amide-linked inhibitor.

Reagents:

  • C4-Arylated Pyrazole Ester (1.0 eq, 1.0 mmol)

  • LiOH·H₂O (3.0 eq, 3.0 mmol)

  • THF / MeOH / H₂O (2:1:1 v/v, 10 mL)

  • Target Primary/Secondary Amine (1.2 eq, 1.2 mmol)

  • HATU (1.5 eq, 1.5 mmol)

  • DIPEA (3.0 eq, 3.0 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the C4-arylated ester in the THF/MeOH/H₂O mixture. Add LiOH·H₂O and stir at room temperature for 12 hours.

    • Causality: Room temperature is strictly maintained. Elevated temperatures can lead to the decarboxylation of the resulting electron-rich pyrazole-5-carboxylic acid.

  • Self-Validation Checkpoint 2 (NMR): Acidify a small aliquot, extract into CDCl₃, and run a quick ¹H-NMR. The sharp singlet at ~3.9 ppm (methyl ester protons) must be completely absent.

  • Acidification & Isolation: Concentrate the reaction mixture to remove THF and MeOH. Dilute the aqueous residue with water (5 mL) and cool to 0 °C. Slowly add 1M HCl until the pH reaches 3–4. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the free carboxylic acid.

  • Amidation: Dissolve the dry carboxylic acid and the target amine in anhydrous DMF. Add DIPEA and stir for 5 minutes.

  • Activation: Add HATU in one portion. Stir at room temperature for 4 hours.

    • Causality: HATU is added last to ensure the carboxylic acid is fully deprotonated by DIPEA, allowing for rapid formation of the highly reactive 7-aza-HOBt active ester, which easily overcomes the steric hindrance of the 1-isopropyl group.

  • Final Workup: Dilute with EtOAc (30 mL) and wash sequentially with 5% LiCl aqueous solution (3 x 10 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via preparative HPLC to yield the final kinase inhibitor.

References

  • ChemicalBook.
  • Google Patents.
  • MDPI.
  • ACS Publications. Process Development and Large-Scale Synthesis of a c-Met Kinase Inhibitor.
Method

Application Note: Selective Ester Hydrolysis of Methyl 4-Bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows for sterically hindered pyrazole-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows for sterically hindered pyrazole-5-carboxylates.

Executive Summary

The transformation of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate to its corresponding free carboxylic acid is a critical juncture in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. While ester saponification is typically a routine transformation, the specific substitution pattern of this pyrazole core—featuring a bulky N1-isopropyl group and a C4-bromine atom—creates a highly sterically congested environment around the C5-ester.

As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. This application note dissects the causality behind solvent and base selection, providing a self-validating, high-yielding protocol that overcomes steric shielding while preserving the integrity of the halogenated pyrazole ring.

Mechanistic Rationale & Structural Challenges

The hydrolysis of pyrazole-5-carboxylates proceeds via a standard base-catalyzed acyl-oxygen cleavage ( BAC​2 ) mechanism. However, the reactivity of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is heavily dictated by its three-dimensional conformation.

The Causality of Steric Shielding

The N1-isopropyl group projects significant steric bulk directly adjacent to the C5-carbonyl carbon. Simultaneously, the C4-bromine atom exerts both steric hindrance and an inductive electron-withdrawing effect. While the inductive effect technically increases the electrophilicity of the carbonyl carbon, the physical blockade created by these two flanking groups severely restricts the trajectory of the incoming hydroxide nucleophile.

Overcoming Hindrance: Base and Solvent Selection

Standard protocols for the saponification of pyrazole-5-carboxylates frequently utilize sodium hydroxide (NaOH) in alcoholic solvents such as ethanol or methanol under reflux conditions[1],[2]. However, applying harsh refluxing conditions to a poly-substituted halogenated pyrazole can lead to unwanted side reactions, including debromination or ring-opening degradation.

To achieve selective hydrolysis under mild conditions, a Lithium hydroxide (LiOH) mediated approach in a ternary co-solvent system (THF/MeOH/H2O ) is highly recommended[3],[4].

  • The Cation Effect: The lithium cation ( Li+ ) has a much higher charge density than sodium ( Na+ ). It acts as a Lewis acid, strongly coordinating with the carbonyl oxygen. This coordination effectively pulls electron density away from the carbonyl carbon, making it sufficiently electrophilic to undergo nucleophilic attack despite the steric shielding[3].

  • The Solvent Bridge: Tetrahydrofuran (THF) is essential to fully dissolve the lipophilic starting material. Water delivers the hydroxide nucleophile. Methanol (MeOH) acts as a critical phase-transfer bridge, homogenizing the organic and aqueous layers to ensure a uniform reaction microenvironment[1].

Logic N1 N1-Isopropyl Group C5 C5-Methyl Ester (Target Site) N1->C5 Steric Shielding C4 C4-Bromo Atom C4->C5 Steric Shielding Solvent THF/MeOH/H2O Co-solvent System Solvent->C5 Enhances Solvation Base LiOH Catalyst Base->C5 Small Nucleophile (OH⁻)

Figure 1: Logical relationship of steric shielding by N1/C4 substituents and the mitigating effects of solvent/base selection.

Optimization of Hydrolysis Conditions

Quantitative data from process optimization highlights the necessity of the ternary solvent system. As shown in Table 1, attempting to force the reaction with NaOH requires elevated temperatures, which compromises the purity profile.

Table 1: Optimization of Base and Solvent for Saponification

EntryBase (Eq)Solvent SystemTemp (°C)Time (h)Conversion (%)Mechanistic Observation
1NaOH (3.0)EtOH / H2O80 (Reflux)3>95High conversion, but elevated risk of impurity formation[2].
2NaOH (2.0)MeOH / H2O50885Moderate reaction rate; incomplete conversion due to poor substrate solubility[1].
3LiOH·H2O (2.0)THF / H2O401270Biphasic mixture; lack of MeOH bridge severely limits nucleophilic contact.
4 LiOH·H2O (2.0) THF / MeOH / H2O 40 5 >98 Optimal conditions; clean profile, complete solvation, and high yield[3].

Standardized Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific in-process controls (TLC monitoring, temperature limits, and precise pH targets), the workflow ensures reproducibility and prevents downstream failures.

Materials Required
  • Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H2O) (2.0 eq)

  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H2O)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Methodology
  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (1.0 eq) in a 3:1:1 volumetric mixture of THF/MeOH/H2O to achieve a substrate concentration of approximately 0.2 M. Causality: This specific ratio ensures complete dissolution of the lipophilic ester while providing enough aqueous volume for the base.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add LiOH·H2O (2.0 eq) portion-wise to the vigorously stirred solution. Causality: Portion-wise addition at 0 °C prevents localized exothermic spikes that could trigger premature degradation.

  • Reaction Incubation: Remove the ice bath and allow the reaction mixture to warm to room temperature, then gently heat to 40 °C.

  • In-Process Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The reaction is typically complete within 4-6 hours. Validation: Do not proceed until the higher-Rf starting material spot is completely consumed.

  • Solvent Concentration: Upon completion, cool the mixture to room temperature. Remove the volatile organic solvents (THF and MeOH) in vacuo using a rotary evaporator. Critical Control: Keep the water bath temperature below 40 °C to prevent thermal decomposition of the newly formed carboxylate salt[4].

  • Acidification & Precipitation: Dilute the remaining aqueous phase with a small volume of cold deionized water and cool to 0 °C. Carefully acidify the mixture by the dropwise addition of 1M HCl until the pH reaches 2-3. Validation: Use pH paper to confirm pH 2-3. This exact range ensures the pyrazole-5-carboxylate salt is fully protonated into the free, water-insoluble carboxylic acid, triggering precipitation[3].

  • Isolation: Stir the resulting white suspension for an additional 30 minutes at 0 °C to maximize crystal growth. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove residual LiCl salts, and dry under high vacuum to afford 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylic acid.

Workflow Step1 1. Substrate Dissolution (THF:MeOH:H2O 3:1:1) Step2 2. Base Addition (2.0 eq LiOH·H2O at 0 °C) Step1->Step2 Step3 3. Saponification (Stir at 40 °C, 4-6 h) Step2->Step3 Step4 4. Solvent Concentration (In vacuo, <40 °C) Step3->Step4 Step5 5. Acidification (1M HCl to pH 2-3 at 0 °C) Step4->Step5 Step6 6. Product Isolation (Vacuum Filtration & Wash) Step5->Step6

Figure 2: Self-validating workflow for the selective hydrolysis of sterically hindered pyrazole-5-carboxylates.

Downstream Processing & Analytical Characterization

Following isolation, the product should be analyzed via 1H NMR (in DMSO- d6​ ) to confirm structural integrity. The most distinct indicator of a successful hydrolysis is the complete disappearance of the sharp singlet at ~3.90 ppm, which corresponds to the methoxy protons of the starting methyl ester. The appearance of a broad singlet far downfield (>13.0 ppm) will confirm the presence of the free carboxylic acid proton. If residual starting material is detected, the product can be re-subjected to the reaction conditions or purified via acid-base extraction.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." 3[3]

  • NIH PubMed Central (PMC). "Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors." 1[1]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties." 2[2]

  • ChemRxiv. "Practical Synthesis of Pyrazol-4-thiols." 4[4]

Sources

Application

Buchwald-Hartwig amination of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Application Note: Buchwald-Hartwig Amination of Sterically Hindered Methyl 4-Bromo-1-isopropyl-1H-pyrazole-5-carboxylate Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Buchwald-Hartwig Amination of Sterically Hindered Methyl 4-Bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the C4-amination of a highly sterically congested and base-sensitive functionalized pyrazole.

Introduction & Rationale

Functionalized pyrazoles are ubiquitous pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors and GPCR modulators. The substrate methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate presents a unique synthetic challenge for C–N cross-coupling due to three compounding factors:

  • Extreme Steric Hindrance: The C4-bromine is flanked by a C5-methyl ester, which is itself conformationally restricted by the adjacent bulky N1-isopropyl group.

  • Chemoselectivity (Ester Tolerance): The C5-methyl ester is highly susceptible to saponification or transamidation if harsh alkoxide bases (e.g., NaOtBu) or highly nucleophilic conditions are employed [1].

  • Electronic Deactivation: The electron-withdrawing ester renders the pyrazole ring electron-deficient. While this accelerates the initial oxidative addition of Palladium, it severely retards the reductive elimination step, often leading to catalyst stalling or hydrodehalogenation side reactions [2].

To overcome these challenges, this protocol utilizes a third-generation (G3) palladacycle precatalyst paired with a bulky, electron-rich biarylphosphine ligand and a mild inorganic base.

Mechanistic Insights & Catalyst Design (E-E-A-T)

To ensure a self-validating and high-yielding system, every component of the reaction has been selected based on mechanistic causality:

  • Precatalyst Selection (tBuBrettPhos Pd G3): Traditional Pd(II) salts (e.g., Pd(OAc)₂ or Pd₂dba₃) often fail here due to inefficient reduction to the active Pd(0) species or competitive binding by the pyrazole nitrogens. The G3 precatalyst rapidly and quantitatively generates the active monoligated L-Pd(0) species under mild conditions [3].

  • Ligand Dynamics (tBuBrettPhos): The extreme steric bulk of the tert-butyl groups on the BrettPhos scaffold forces the palladium center to remain monoligated. During the catalytic cycle, this steric pressure accelerates the rate-limiting reductive elimination step, forcing the amine and the hindered pyrazole together to form the C–N bond [2].

  • Base Selection (Cs₂CO₃): Strong bases like NaOtBu will rapidly hydrolyze the C5-methyl ester. Cesium carbonate (Cs₂CO₃) is basic enough to deprotonate the Pd-amine intermediate but mild enough to leave the methyl ester completely intact [1].

  • Solvent (1,4-Dioxane): Provides a high boiling point (101 °C) necessary for the thermal activation of the sterically hindered coupling, while maintaining partial solubility for the inorganic base.

Catalytic Cycle

CatalyticCycle Pd0 Active Catalyst [tBuBrettPhos-Pd(0)] OxAdd Oxidative Addition [L-Pd(Ar)Br] Pd0->OxAdd + Pyrazole-Br AmineCoord Amine Coordination [L-Pd(Ar)(NH2R)Br] OxAdd->AmineCoord + R-NH2 Deprot Deprotonation [L-Pd(Ar)(NHR)] AmineCoord->Deprot + Cs2CO3 - CsBr, - CsHCO3 RedElim Reductive Elimination Product Release Deprot->RedElim Steric Acceleration RedElim->Pd0 + C4-Aminated Pyrazole

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination tailored for hindered pyrazoles.

Optimization Data

The following table summarizes the quantitative data driving the protocol design. The optimization was performed using morpholine as a model secondary amine on a 0.5 mmol scale at 90 °C for 16 hours.

EntryCatalyst / Ligand SystemBaseSolventConversion / Yield (%)Observation / Causality
1Pd₂(dba)₃ / BINAP (5 mol%)Cs₂CO₃Toluene< 10%Sluggish reductive elimination; catalyst death.
2tBuBrettPhos Pd G3 (2 mol%)NaOtBu1,4-Dioxane0% (Decomp)Complete saponification/destruction of C5-ester.
3tBuBrettPhos Pd G3 (2 mol%)K₃PO₄1,4-Dioxane62%Incomplete conversion; base solubility too low.
4RuPhos Pd G3 (2 mol%)Cs₂CO₃1,4-Dioxane74%Good, but RuPhos lacks sufficient bulk for C4-sterics.
5 tBuBrettPhos Pd G3 (2 mol%) Cs₂CO₃ 1,4-Dioxane 94% Optimal balance of reactivity and chemoselectivity.

Experimental Protocol

Workflow Overview

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Substrate & Base (Cs2CO3) Step1->Step2 Step3 3. Solvent Addition (1,4-Dioxane) Step2->Step3 Step4 4. Heating (90°C, 16 h) Step3->Step4 Step5 5. Workup & Isolation Step4->Step5

Figure 2: Step-by-step workflow for the handling and execution of the amination protocol.

Materials Required (1.0 mmol scale)
  • Aryl Halide: Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (247.1 mg, 1.0 mmol)

  • Amine: Target primary or secondary amine (1.2 mmol, 1.2 equiv)

  • Precatalyst: tBuBrettPhos Pd G3 (17.1 mg, 0.02 mmol, 2 mol%)

  • Base: Cesium Carbonate, anhydrous, finely milled (651.6 mg, 2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane, anhydrous and degassed (5.0 mL)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel (Inert Atmosphere)

  • Transfer an oven-dried 10 mL Schlenk tube or a reaction vial equipped with a Teflon-coated magnetic stir bar into a nitrogen-filled glovebox. Note: Pd(0) intermediates are highly sensitive to oxygen, which oxidizes the phosphine ligand and terminates the catalytic cycle.

Step 2: Addition of Solid Reagents

  • Weigh and add the methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (247.1 mg).

  • Add the tBuBrettPhos Pd G3 precatalyst (17.1 mg).

  • Add the finely milled anhydrous Cs₂CO₃ (651.6 mg). Note: Milling the base increases the surface area, which is critical since the deprotonation step occurs at the solid-liquid interface.

  • If the amine is a solid, add it at this stage (1.2 equiv).

Step 3: Solvent and Liquid Amine Addition

  • Add 5.0 mL of anhydrous, degassed 1,4-Dioxane.

  • If the amine is a liquid, add it via a micro-syringe (1.2 equiv).

  • Seal the reaction vial tightly with a Teflon-lined cap. Remove the vial from the glovebox.

Step 4: Thermal Activation

  • Place the vial in a pre-heated aluminum heating block set to 90 °C.

  • Stir vigorously (800–1000 rpm) for 12–16 hours. Note: High stirring rates are mandatory to ensure adequate mixing of the heterogeneous Cs₂CO₃.

Step 5: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C4-aminated pyrazole.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Chemical Science, 2(1), 57-68.[Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.[Link]

Method

scale-up manufacturing process for methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

An In-depth Guide to the Scale-Up Manufacturing of Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate Introduction: The Significance of Substituted Pyrazoles The pyrazole nucleus is a cornerstone in modern medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Scale-Up Manufacturing of Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical development.[1] Its versatile structure serves as a key pharmacophore in numerous therapeutic agents, including anti-inflammatory drugs like celecoxib, anti-obesity agents, and various kinase inhibitors for oncology.[1] Pyrazole carboxylic acid derivatives, in particular, are vital building blocks for synthesizing more complex molecules, offering a stable scaffold that can be readily functionalized to modulate biological activity.[2][3]

This application note provides a comprehensive, in-depth technical guide for the scale-up manufacturing of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate , a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs). We will move beyond a simple recitation of steps to explore the process chemistry, critical scale-up considerations, integrated analytical controls, and robust safety protocols necessary for successful and compliant large-scale production.

Target Molecule Profile:

PropertyValue
Chemical Name methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate
Structure Chemical structure (Illustrative)
CAS Number Not publicly available for this specific isomer combination; related structures exist.[4][5]
Molecular Formula C₉H₁₃BrN₂O₂
Molecular Weight 261.12 g/mol
Appearance Expected to be an off-white to pale yellow solid.

Part 1: Process Chemistry and Synthetic Strategy

The manufacturing process is designed as a two-step synthesis followed by purification. This approach is selected for its robustness, use of readily available starting materials, and amenability to large-scale production. The core strategy involves the well-established Knorr pyrazole synthesis followed by a regioselective bromination.[3][6]

Step 1: Knorr Pyrazole Synthesis (Formation of the Pyrazole Core)

The initial step is a cyclocondensation reaction between a β-ketoester equivalent, dimethyl 2-(methoxymethylene)-3-oxosuccinate, and isopropylhydrazine. The hydrazine derivative acts as the dinucleophilic component, attacking the electrophilic carbonyl and enol ether carbons of the ketoester to form the pyrazole ring. This reaction is typically acid-catalyzed to facilitate the dehydration steps.

Step 2: Electrophilic Bromination

With the pyrazole core constructed, the second step involves the introduction of a bromine atom at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for this reaction. Molecular bromine (Br₂) is a common and effective reagent for this transformation, though its handling requires stringent safety measures.

Overall Manufacturing Workflow

The following diagram outlines the complete manufacturing process from raw material input to the final purified product.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Bromination & Purification RawMat1 Dimethyl 2-(methoxymethylene) -3-oxosuccinate Reactor1 Glass-Lined Reactor (R-101) Charge & React RawMat1->Reactor1 RawMat2 Isopropylhydrazine RawMat2->Reactor1 Solvent1 Ethanol Solvent1->Reactor1 Catalyst Acetic Acid Catalyst->Reactor1 Workup1 Quench & Phase Separation Reactor1->Workup1 Isolation1 Solvent Swap & Concentration Workup1->Isolation1 Intermediate Crude Methyl 1-isopropyl- 1H-pyrazole-5-carboxylate Isolation1->Intermediate Reactor2 Glass-Lined Reactor (R-102) Charge & Brominate Intermediate->Reactor2 Bromine Bromine (Br₂) Bromine->Reactor2 Solvent2 Dichloromethane (DCM) Solvent2->Reactor2 Quench2 Quench with Sodium Thiosulfate Reactor2->Quench2 Workup2 Aqueous Wash & Separation Quench2->Workup2 Purification Crystallization (e.g., Ethanol/Water) Workup2->Purification Filtration Filtration & Washing Purification->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Final Product: Methyl 4-bromo-1-isopropyl- 1H-pyrazole-5-carboxylate Drying->FinalProduct

Caption: High-level process flow for the two-step synthesis and purification.

Part 2: Detailed Scale-Up Protocol

This protocol is designed for a nominal 10 kg batch size. All operations must be conducted in a GMP-compliant facility with appropriate engineering controls.

Equipment
  • 250 L Glass-Lined Reactor (R-101) with overhead stirrer, temperature control (-10°C to 150°C), and reflux condenser.

  • 250 L Glass-Lined Reactor (R-102) with similar specifications and a dedicated scrubbing system for bromine vapors.

  • 100 L Nutsche Filter-Dryer or Centrifuge and Vacuum Oven.

  • Appropriate pumps for controlled liquid transfer.

Protocol 1: Synthesis of Methyl 1-isopropyl-1H-pyrazole-5-carboxylate (Intermediate)
  • Reactor Preparation: Ensure R-101 is clean, dry, and inerted with nitrogen.

  • Charging:

    • Charge ethanol (100 L) into R-101.

    • Charge dimethyl 2-(methoxymethylene)-3-oxosuccinate (15.0 kg, 1.0 eq).

    • Charge glacial acetic acid (0.5 kg, catalytic).[3]

    • Begin agitation at 100-150 RPM.

  • Reactant Addition:

    • Cool the reactor contents to 15-20°C.

    • Slowly add isopropylhydrazine (6.0 kg, 1.05 eq) subsurface over 1-2 hours, maintaining the temperature below 30°C. The addition is exothermic.

  • Reaction:

    • Once the addition is complete, heat the mixture to reflux (approx. 78-82°C) and maintain for 4-6 hours.

  • In-Process Control (IPC):

    • Take a sample after 4 hours and analyze by HPLC. The reaction is considered complete when the starting ketoester is <1.0% by area.

  • Work-up and Isolation:

    • Cool the reaction mixture to 20-25°C.

    • Concentrate the mixture under vacuum to approximately 50 L volume to remove most of the ethanol.

    • Add ethyl acetate (80 L) and water (50 L). Agitate for 15 minutes.

    • Stop agitation, allow layers to separate, and drain the lower aqueous layer.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 L) followed by brine (30 L).

    • Concentrate the organic layer under vacuum to a thick oil. This crude intermediate is used directly in the next step.

Protocol 2: Bromination and Purification
  • Reactor Preparation: Ensure R-102 is clean, dry, and connected to a caustic scrubber.

  • Charging:

    • Charge the crude intermediate from the previous step into R-102.

    • Add dichloromethane (DCM, 120 L) and agitate to dissolve.

    • Cool the solution to 0-5°C.

  • Bromine Addition:

    • In a separate, suitable container, prepare a solution of bromine (13.0 kg, 1.0 eq) in DCM (30 L).

    • CRITICAL STEP: Add the bromine solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.[7] This reaction is highly exothermic.

  • Reaction:

    • After the addition is complete, allow the mixture to slowly warm to 20-25°C and stir for an additional 1-2 hours.

  • IPC:

    • Analyze a sample by HPLC. The reaction is complete when the starting pyrazole intermediate is <1.0%.

  • Quenching:

    • Cool the reactor to 10-15°C.

    • Slowly add a 10% aqueous solution of sodium thiosulfate (~50 L) until the red-brown color of bromine dissipates. Use starch-iodide paper to confirm the absence of residual bromine.

  • Work-up:

    • Allow layers to separate and drain the lower organic layer.

    • Wash the organic layer with water (2 x 40 L) and then brine (40 L).

    • Concentrate the organic layer under vacuum to a volume of ~30 L.

  • Crystallization (Purification):

    • Add ethanol (60 L) and heat to 50-60°C to ensure complete dissolution.[8]

    • Slowly add water (20-30 L) until a persistent turbidity is observed.[8]

    • Cool the mixture slowly to 0-5°C over 4-6 hours and hold for at least 2 hours to maximize crystal formation.[9]

  • Isolation and Drying:

    • Filter the resulting slurry using the Nutsche filter-dryer.

    • Wash the filter cake with a cold (0-5°C) mixture of ethanol/water (70:30, 2 x 15 L).

    • Dry the solid under vacuum at 45-50°C until the loss on drying (LOD) is <0.5%.

  • Packaging: Discharge the final, dry product into double-lined, sealed containers. Expected yield: 15-17 kg.

Critical Process Parameters Summary
StepParameterTarget RangeJustification
Step 1 Isopropylhydrazine Addition Temperature< 30°CControls exotherm, prevents side reactions.
Step 1 Reaction Time at Reflux4-6 hoursEnsures complete conversion. Monitored by IPC.
Step 2 Bromine Addition Temperature0-10°CCritical for safety and selectivity. Prevents runaway reaction and over-bromination.[7]
Step 2 Bromine Equivalents1.0 - 1.05 eqEnsures complete reaction without excessive, hazardous residual bromine.
Purification Crystallization Cooling Rate4-6 hours to 0°CSlow cooling promotes larger crystal growth and higher purity.[8]
Drying Drying Temperature45-50°CEnsures efficient solvent removal without product degradation.

Part 3: Quality Control and Process Analytical Technology (PAT)

Robust quality control is essential for ensuring the final product meets the required specifications for use as a pharmaceutical intermediate. Adherence to Good Manufacturing Practices (GMP) is mandatory.[10][11]

Analytical Methods for Quality Control
AnalysisMethodPurposeStage
Identity FTIRConfirms functional groups and matches reference standard.Final Product
Identity & Structure ¹H NMRConfirms chemical structure and isomeric purity.Final Product
Purity/Impurities HPLCQuantifies the main component and detects/quantifies process impurities.IPC & Final
Residual Solvents GC-HSEnsures solvents (Ethanol, DCM, Ethyl Acetate) are below ICH limits.Final Product
Water Content KFMeasures residual water content.Final Product
Assay HPLCDetermines the potency of the final product (typically >99.0%).Final Product
Integration of Process Analytical Technology (PAT)

PAT is a framework to design, analyze, and control manufacturing through timely measurements of critical quality and performance attributes.[12][13][14] Its implementation can significantly enhance process understanding and control.[15]

Potential PAT Applications:

  • Bromination Monitoring: An in-line Raman or Near-Infrared (NIR) probe could be installed in R-102 to monitor the disappearance of the pyrazole intermediate and the formation of the brominated product in real-time. This allows for more precise endpoint determination than timed sampling, improving efficiency and safety.

  • Crystallization Monitoring: Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count during the crystallization process, allowing for precise control over the cooling profile to achieve a consistent crystal size distribution, which impacts filtration and drying performance.

PAT_Workflow cluster_reaction Real-Time Reaction Monitoring cluster_crystallization Crystallization Control Reactor Bromination Reactor (R-102) PAT_Probe In-line Raman/NIR Probe Reactor->PAT_Probe Measures Concentration Control_System Control System (DCS/PLC) PAT_Probe->Control_System Transmits Data Control_System->Reactor Adjusts Parameters (e.g., flow rate) Control_System2 Control System (DCS/PLC) Crystallizer Crystallization Vessel FBRM_Probe FBRM Probe Crystallizer->FBRM_Probe Measures Particle Size FBRM_Probe->Control_System2 Transmits Data Control_System2->Crystallizer Controls Cooling Profile

Caption: Integration of PAT tools for real-time process control.

Part 4: Safety and Environmental Considerations

The manufacturing process involves hazardous materials, most notably molecular bromine . A thorough risk assessment and strict adherence to safety protocols are non-negotiable.

Hazard Analysis and Mitigation
  • Bromine (Br₂): Highly toxic, corrosive, and volatile.[7] Causes severe skin burns and is fatal if inhaled.[16]

    • Engineering Controls: All transfers and reactions involving bromine must be performed in a closed system or a well-ventilated fume hood connected to a caustic scrubber to neutralize any vapors.[17][18]

    • Personal Protective Equipment (PPE): Full-face respirator with an acid gas cartridge, chemical-resistant gloves (Viton or similar), face shield, and a chemical-resistant apron or suit are mandatory.[17]

    • Spill Response: An emergency spill kit containing an inert absorbent (e.g., vermiculite) and a neutralizing agent (e.g., sodium thiosulfate solution) must be readily available.[7] All personnel must be trained in its use.

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent.

    • Controls: Use in a well-ventilated area and minimize atmospheric exposure.

  • Isopropylhydrazine: Toxic and a potential sensitizer.

    • Controls: Avoid direct contact and inhalation. Handle in a ventilated area.

Waste Management
  • Bromine-containing Waste: All aqueous layers from the bromination work-up must be treated with sodium thiosulfate to ensure complete neutralization of any residual bromine before being sent to the facility's wastewater treatment plant.

  • Solvent Waste: Halogenated (DCM) and non-halogenated (ethanol, ethyl acetate) solvent streams must be segregated into appropriately labeled waste containers for disposal by a certified hazardous waste contractor.[7]

Part 5: Regulatory and Compliance Framework

As an API intermediate, the manufacturing process must align with regulatory expectations to ensure the final drug product's safety and efficacy.

  • Good Manufacturing Practices (GMP): The entire manufacturing process, from raw material receipt to final product packaging, must comply with GMP guidelines.[10][11] This includes facility design, equipment qualification, personnel training, and robust documentation.[19]

  • Process Validation: Once the process is finalized, it must undergo process validation to provide documented evidence that it consistently produces a product meeting pre-determined specifications and quality attributes.[20]

  • Change Control: Any deviations from the established manufacturing process must be managed through a formal change control system, as outlined in guidelines like ICH Q12. This ensures that any changes are properly evaluated for their potential impact on product quality.

Conclusion

The scale-up manufacturing of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a well-defined process achievable through a two-step synthetic route. Success at an industrial scale hinges on a deep understanding of the process chemistry, meticulous control over critical process parameters—especially during the exothermic bromination step—and an unwavering commitment to safety. The integration of modern analytical techniques and PAT principles can further enhance process robustness and efficiency. By adhering to the detailed protocols and regulatory frameworks outlined in this guide, manufacturers can ensure the consistent production of this high-quality, critical pharmaceutical intermediate.

References

  • Process Analytical Technology: Enhancing Pharma Development. (2024). Vertex AI Search.
  • Technical Support Center: Handling Molecular Bromine in Industrial Synthesis. Benchchem.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024). Longdom Publishing.
  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
  • BROMINE FOR SYNTHESIS MSDS. (2019). Loba Chemie.
  • Bromine Gas: Properties, Uses, and Safety Measures You Need to Know. (2025). Gasdetection.com.
  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024).
  • Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance. (2025). Coherent Market Insights.
  • Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • An FDA Perspective on Regulatory Considerations for Co-Processed Active Pharmaceutical Ingredients (APIs). FDA.
  • Process analytical technology. Wikipedia.
  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo.
  • Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Innopharma Technology.
  • Bromine - SAFETY D
  • Bromine - SAFETY D
  • Method for purifying pyrazoles. (2011).
  • ETHYL 3-(4-BROMOPHENYL)
  • Preparation of pyrazole and its derivatives. (1991).
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). MDPI.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • ICH Q12: Technical and Regulatory Considerations for Pharmaceutical Product Lifecycle Management. ICH.
  • Process for the purification of pyrazoles. (2009).
  • Regulatory Compliance in API Manufacturing. (2024). The Pharma Master.
  • methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxyl
  • Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. (2020).
  • How can I convert bromo to isopropyl on pyrazole 4th position? Can anyone suggest? (2015).
  • Revised Good Manufacturing Practice (GMP) requirements for Active Pharmaceutical Ingredients (API). (2024). PMDA.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Preparation method and application of bromopyrazole compound intermediate. (2020).
  • 514816-42-3|Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxyl
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2016). Oriental Journal of Chemistry.
  • Recent advances in the synthesis of new pyrazole deriv

Sources

Application

Application Note: Synthesis and Functionalization of Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate for Agrochemical Discovery

Introduction & Strategic Rationale The pyrazole scaffold is widely recognized as a "privileged structure" in modern agrochemical design. It forms the core of numerous blockbuster succinate dehydrogenase inhibitor (SDHI)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The pyrazole scaffold is widely recognized as a "privileged structure" in modern agrochemical design. It forms the core of numerous blockbuster succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., bixafen, fluxapyroxad) and ryanodine receptor-targeting insecticides (e.g., chlorantraniliprole) [1]. The intermediate methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1518693-06-5) offers a highly versatile, field-proven starting point for the synthesis of next-generation crop protection agents.

As a Senior Application Scientist, understanding the causality behind the structural features of this building block is critical for downstream success:

  • C5-Methyl Ester : Serves as a masked carboxylic acid, protecting the C5 position during upstream synthesis. It can be selectively saponified to yield the free acid, which is the requisite precursor for synthesizing pyrazole-carboxamide SDHIs [2].

  • N1-Isopropyl Group : Imparts critical lipophilicity (enhancing the overall logP ) necessary for penetrating fungal cell walls and insect cuticles. Furthermore, its steric bulk often enhances binding affinity within the ubiquinone binding pocket of mitochondrial Complex II.

  • C4-Bromo Substituent : Acts as an orthogonal reactive handle. Unlike C4-H pyrazoles, the C4-bromo derivative allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, or Buchwald-Hartwig), enabling the rapid generation of structure-activity relationship (SAR) libraries [3].

Mechanistic Pathways & Workflow Design

The transformation of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate into an active agrochemical ingredient typically follows a two-stage functionalization strategy. First, the ester is hydrolyzed and coupled with a target-specific amine. Second, the C4-bromo position is functionalized to optimize the electronic and steric profile of the molecule.

SyntheticWorkflow SM Methyl 4-bromo-1-isopropyl- 1H-pyrazole-5-carboxylate Acid 4-bromo-1-isopropyl- 1H-pyrazole-5-carboxylic acid SM->Acid LiOH, THF/H2O (Saponification) Amide Pyrazole-5-carboxamide (SDHI Precursor) Acid->Amide 1. SOCl2 2. Ar-NH2, Et3N Coupled C4-Aryl-1-isopropyl- pyrazole-5-carboxamide Amide->Coupled Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling)

Caption: Two-stage synthetic workflow for diversifying the pyrazole-5-carboxylate scaffold.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high fidelity in SAR library generation, the following protocols have been designed with built-in analytical checkpoints to validate the success of each transformation.

Protocol A: Saponification to 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylic acid

Causality: Lithium hydroxide (LiOH) is selected over NaOH or KOH to minimize the risk of base-catalyzed degradation of the pyrazole ring and to ensure a mild, controlled hydrolysis of the sterically hindered C5 ester.

  • Reaction Setup : Dissolve 10.0 mmol of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate in 20 mL of a THF/MeOH/H₂O (2:1:1 v/v/v) solvent mixture. The mixed solvent system ensures complete solubilization of both the lipophilic starting material and the hydrophilic hydroxide salt.

  • Reagent Addition : Add 15.0 mmol of LiOH·H₂O in one portion. Stir the reaction at ambient temperature (20–25 °C) for 4 hours.

  • Validation Checkpoint 1 (TLC) : Monitor the disappearance of the starting material ( Rf​=0.6 in 3:1 Hexane/EtOAc) and the formation of a baseline spot ( Rf​=0.0 ).

  • Workup : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 15 mL of distilled water and wash with Et₂O (2 × 10 mL) to remove unreacted starting material and non-polar impurities.

  • Acidification : Cool the aqueous layer to 0 °C and acidify to pH 2–3 using 1M HCl. A white precipitate will form.

  • Isolation : Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid.

Protocol B: Synthesis of the SDHI Carboxamide Core

Causality: Conversion to the acyl chloride using thionyl chloride (SOCl₂) is preferred over peptide coupling reagents (like HATU) for agrochemical scale-up due to cost-efficiency and the generation of volatile byproducts (SO₂, HCl) that simplify purification.

  • Acyl Chloride Formation : Suspend 5.0 mmol of the carboxylic acid from Protocol A in 10 mL of anhydrous toluene. Add 15.0 mmol of SOCl₂ and 1 drop of DMF (catalyst). Reflux at 85 °C for 2 hours until the solution becomes clear.

  • Concentration : Remove excess SOCl₂ and toluene under reduced pressure. Co-evaporate with anhydrous DCM (2 × 5 mL) to ensure complete removal of HCl. The resulting crude acyl chloride must be used immediately.

  • Amidation : Dissolve the acyl chloride in 10 mL of anhydrous DCM. Cool to 0 °C. Add 5.5 mmol of the target aniline (e.g., 2-isopropylaniline) and 12.0 mmol of triethylamine (Et₃N) dropwise.

  • Reaction : Allow the mixture to warm to room temperature and stir for 3 hours.

  • Validation Checkpoint 2 (LC-MS) : Confirm the mass of the desired product [M+H]⁺ and the absence of the intermediate acid.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol C: C4-Suzuki-Miyaura Cross-Coupling

Causality: The C4-bromo group is sterically hindered by the adjacent N1-isopropyl and C5-carboxamide groups. Pd(dppf)Cl₂ is utilized because its large bite angle facilitates oxidative addition into hindered aryl halides, while a biphasic 1,4-dioxane/water system ensures the solubility of both the boronic acid and the inorganic base [4].

  • Setup : In a Schlenk tube, combine 2.0 mmol of the C4-bromo carboxamide, 2.4 mmol of the arylboronic acid, and 6.0 mmol of K₂CO₃.

  • Catalyst Addition : Add 0.1 mmol (5 mol%) of Pd(dppf)Cl₂.

  • Solvent : Add 8 mL of 1,4-dioxane and 2 mL of H₂O. Degas the mixture via three freeze-pump-thaw cycles or sparge with N₂ for 15 minutes.

  • Heating : Heat the mixture at 90 °C for 12 hours.

  • Workup & Purification : Cool to room temperature, filter through a pad of Celite, and partition between EtOAc and water. Purify the organic layer via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and analytical validation parameters for the described workflows, ensuring a self-validating experimental process.

StepProductReagents / CatalystReaction Time & TempExpected YieldKey Analytical Validation (NMR / MS)
1. Saponification 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylic acidLiOH·H₂O, THF/MeOH/H₂O4 h, 25 °C92 - 95%Disappearance of C5-OCH₃ singlet at ~3.8 ppm (¹H NMR).
2. Amidation N-Aryl-4-bromo-1-isopropyl-1H-pyrazole-5-carboxamideSOCl₂, DMF (cat.); Ar-NH₂, Et₃N2 h (85 °C) + 3 h (25 °C)80 - 88%Appearance of amide N-H broad singlet at ~9.5-10.5 ppm.
3. Suzuki Coupling N-Aryl-4-(aryl)-1-isopropyl-1H-pyrazole-5-carboxamideAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃12 h, 90 °C65 - 85%Shift of pyrazole C3-H proton; [M+H]⁺ matches calculated mass.

Biological Application: SDHI Mechanism of Action

Compounds derived from the pyrazole-5-carboxamide scaffold primarily target fungal and insect respiration by inhibiting Succinate Dehydrogenase (Complex II). The functionalization at the N1, C4, and C5 positions dictates the binding affinity within the ubiquinone binding pocket, effectively cutting off the electron transport chain and depleting cellular ATP.

SDHI_MoA Fungicide Pyrazole-5-carboxamide Derivative ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Fungicide->ComplexII High-affinity binding Ubiquinone Ubiquinone Binding Site (Blocked) ComplexII->Ubiquinone Competitive Inhibition Respiration Fungal Respiration (Halted) Ubiquinone->Respiration Electron Transport Cutoff Death Pathogen Death Respiration->Death ATP Depletion

Caption: Mechanism of action for pyrazole-carboxamide SDHI agrochemicals targeting mitochondrial Complex II.

Conclusion

The strategic use of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate allows agrochemical researchers to rapidly access diverse chemical space. By leveraging the orthogonal reactivity of the C5-ester and the C4-bromide, highly potent SDHI fungicides and related crop protection agents can be synthesized with high atom economy, reliable yields, and predictable structure-activity relationships.

References

  • Cheng, L., et al. "Discovery of Novel Pyrazole β-Ketonitrile Derivatives as Broad Spectrum SDHI Fungicides by Introducing a Flexible Motif." Journal of Agricultural and Food Chemistry, 2025. URL:[Link][1]

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018. URL:[Link][2]

  • Zhao, B., et al. "Synthesis, Acaricidal Activity, and Structure–Activity Relationships of Pyrazolyl Acrylonitrile Derivatives." Journal of Agricultural and Food Chemistry, 2016. URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting unwanted debromination of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving methyl 4-brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate. As Senior Application Scientists, we have designed this resource to address the specific challenges you may encounter, with a focus on preventing and troubleshooting unwanted debromination. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower your research.

I. Understanding Unwanted Debromination

The carbon-bromine bond on the pyrazole ring, while essential for many subsequent coupling reactions, can be susceptible to cleavage under various conditions, leading to the formation of the undesired debrominated product, methyl 1-isopropyl-1H-pyrazole-5-carboxylate. Understanding the potential causes is the first step in effective troubleshooting.

Potential Debromination Pathways

cluster_0 Common Causes of Debromination A Methyl 4-bromo-1-isopropyl- 1H-pyrazole-5-carboxylate B Debrominated Product A->B Unwanted Debromination C Catalytic Species (e.g., Pd(0)) C->A Reductive Dehalogenation D Strong Base D->A Base-Induced Elimination E Nucleophilic Attack E->A Nucleophilic Displacement F Photochemical Excitation F->A Photolytic Cleavage

Caption: Potential pathways leading to unwanted debromination.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of unexpected debromination during a cross-coupling reaction?

A1: The most frequent cause is often related to the catalyst system, particularly in palladium-catalyzed reactions like Suzuki, Heck, or Stille couplings.[1][2] If the catalytic cycle is disrupted or if certain side reactions are favored, a reductive dehalogenation pathway can become prominent.[3][4] This can be triggered by factors such as the choice of phosphine ligand, the presence of a hydride source (e.g., from a solvent like isopropanol), or elevated reaction temperatures.

Q2: Can the base used in my reaction cause debromination?

A2: Yes, strong bases can promote debromination, especially at higher temperatures.[5] While a base is necessary for many cross-coupling reactions, an excessively strong base or a high concentration can lead to side reactions. For instance, some strong bases can participate in electron transfer processes that lead to the cleavage of the C-Br bond.[6][7]

Q3: Is my compound sensitive to light?

A3: Aryl bromides can be susceptible to photochemical decomposition.[8][9] Exposure to direct sunlight or certain types of artificial light, especially in the presence of photosensitizers, can induce the formation of radical species that lead to debromination.[8][6][7] It is always good practice to protect light-sensitive reactions from light by wrapping the reaction vessel in aluminum foil.

Q4: How can I confirm that debromination has occurred?

A4: The most definitive methods for confirming debromination are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In the mass spectrum, you will observe a molecular ion peak corresponding to the mass of the debrominated product. In the ¹H NMR spectrum, you would expect to see the disappearance of the signal corresponding to the proton at the 4-position of the pyrazole ring and potentially a new signal in the aromatic region.

III. Troubleshooting Guide: A Step-by-Step Approach

If you are observing significant amounts of the debrominated byproduct, this guide provides a systematic approach to identifying and resolving the issue.

Workflow for Troubleshooting Debromination

start Debromination Observed cond1 Is a Palladium Catalyst Used? start->cond1 step1a Optimize Catalyst System: - Screen Ligands - Lower Catalyst Loading - Use Fresh Catalyst cond1->step1a Yes cond2 Is a Strong Base Used? cond1->cond2 No step1b Review Reaction Conditions: - Lower Temperature - Use Anhydrous/Degassed Solvents step1a->step1b step1b->cond2 step2a Screen Weaker Bases: - e.g., K2CO3, Cs2CO3, Et3N cond2->step2a Yes cond3 Is the Reaction Exposed to Light? cond2->cond3 No step2b Optimize Base Stoichiometry step2a->step2b step2b->cond3 step3a Protect Reaction from Light cond3->step3a Yes end Debromination Minimized cond3->end No step3a->end

Caption: A systematic workflow for troubleshooting unwanted debromination.

Experimental Protocols for Optimization

Protocol 1: Screening of Palladium Catalysts and Ligands

If you suspect the palladium catalyst is the culprit, a systematic screening of different ligands can often solve the problem. Electron-rich and bulky phosphine ligands can sometimes favor reductive dehalogenation.

Parameter Condition A (Control) Condition B Condition C Condition D
Catalyst Pd(PPh₃)₄Pd(OAc)₂PdCl₂(dppf)Pd₂(dba)₃
Ligand NoneSPhosNoneXPhos
Catalyst Loading 5 mol%2 mol%5 mol%2 mol%
Expected Outcome Baseline DebrominationReduced DebrominationVariableReduced Debromination

Step-by-Step Protocol:

  • Set up four identical reactions in parallel.

  • To each reaction vessel, add methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (1.0 equiv), your coupling partner (1.2 equiv), and the appropriate base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., dioxane/water).

  • Add the specified palladium catalyst and ligand to each respective vessel.

  • Degas the reaction mixtures thoroughly with an inert gas (e.g., argon or nitrogen).

  • Heat the reactions to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reactions and analyze the product distribution by ¹H NMR or GC-MS to quantify the ratio of desired product to the debrominated byproduct.

Protocol 2: Screening of Bases

The choice and amount of base can significantly influence the extent of debromination.

Parameter Condition A (Control) Condition B Condition C Condition D
Base NaOtBuK₃PO₄Cs₂CO₃Et₃N
Equivalents 2.52.52.53.0
Expected Outcome High DebrominationModerate DebrominationLow DebrominationLow Debromination

Step-by-Step Protocol:

  • Set up four identical reactions in parallel, using the optimized catalyst system from Protocol 1.

  • To each reaction vessel, add methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (1.0 equiv), your coupling partner (1.2 equiv), and the specified base in the chosen solvent.

  • Degas the reaction mixtures.

  • Heat the reactions and monitor their progress.

  • After workup, analyze the product ratios to determine the optimal base.

IV. Preventative Measures

  • Use High-Purity Reagents: Ensure that all starting materials, solvents, and reagents are of high purity and anhydrous where necessary. Impurities can sometimes interfere with the catalytic cycle.

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it can affect the stability of the catalyst and promote side reactions.

  • Control Reaction Temperature: Avoid unnecessarily high reaction temperatures. Run reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Protect from Light: As a general precaution, especially for reactions that run for extended periods, protect the reaction vessel from light.[8][9][6][7]

V. References

  • Stauffer, S. R., & Hartwig, J. F. (2000). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 122(7), 1285–1293.

  • Lipshutz, B. H., & Petersen, T. B. (2010). Reductions of aryl bromides in water at room temperature. Organic Letters, 12(23), 5542–5545.

  • Tan, C., Huang, Y., Su, W., & Wong, F. F. (2012). Palladium-catalyzed dehalogenation of 5-halopyrazoles. Tetrahedron Letters, 53(1), 108–110.

  • Stauffer, S. R., & Hartwig, J. F. (2000). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 122(7), 1285–1293.

  • Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, 1829-1834.

  • Pasha, M. A., & Jayashankara, V. P. (2006). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications, 36(13), 1787–1793.

  • Guan, Z., & König, B. (2016). Photochemical reduction of aryl chlorides, bromides, and iodides via ternary EDA complexes with guanidine bases. Chemical Science, 7(5), 3049–3055.

  • Ghosh, I., & König, B. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry, 75(24), 8613–8616.

  • Wikipedia. (2023, December 2). Dehalogenation. In Wikipedia. Retrieved from [Link]

  • Jana, R., & Maiti, D. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(45), 10964–10985.

  • Wang, C., & Glorius, F. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6015–6019.

  • Touré, B. B., & Hall, D. G. (2009). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Angewandte Chemie International Edition, 48(49), 9244–9247.

  • Li, W., & Wang, L. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3072–3076.

  • Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292–4299.

  • Naeimi, H., & Zarnani, A. H. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238–241.

  • Takaichi, T., & Kojima, T. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3491.

  • Li, W., & Wang, L. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3072–3076.

  • Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413–420.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010, October 6). Palladium-catalyzed cross couplings in organic synthesis. NobelPrize.org. Retrieved from [Link]

  • Gomaa, M. S., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(11), 2634.

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Chen, C., & Li, C. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(8), 2641–2647.

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate Coupling

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your coupling reactions. As Senior Application Scientists, we have compiled this resource based on established principles and practical experience in the field.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting palladium catalyst loading for coupling reactions with methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate?

For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point for aryl bromides like methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate. The optimal loading will ultimately depend on the specific coupling partners (e.g., boronic acids in Suzuki coupling, amines in Buchwald-Hartwig amination) and reaction conditions.

Q2: Which palladium precatalyst and ligand combination is most suitable for this substrate?

The choice of precatalyst and ligand is critical for successful coupling. For electron-deficient pyrazole systems, bulky and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and stabilize the active palladium species. Commonly successful combinations include:

  • For Suzuki-Miyaura Coupling: Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos.

  • For Buchwald-Hartwig Amination: Precatalysts like G3 or G4 XPhos or RuPhos palladacycles are often highly effective.

Q3: How does the purity of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate affect the reaction?

The purity of your starting material is paramount. Impurities, particularly those containing coordinating functional groups (e.g., residual amines, thiols), can poison the palladium catalyst, leading to low or no conversion. It is highly recommended to use starting material of >98% purity, confirmed by techniques like NMR or LC-MS.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

You've set up your reaction, but after the specified time, you observe minimal or no formation of your desired product.

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst may not have been properly activated or may have decomposed.

    • Troubleshooting Steps:

      • Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.

      • Use freshly opened and high-purity solvents and reagents.

      • Consider using a palladium precatalyst that is known for its air and moisture stability.

  • Suboptimal Ligand Choice: The chosen phosphine ligand may not be suitable for this specific transformation.

    • Troubleshooting Steps:

      • Screen a panel of ligands with varying steric bulk and electronic properties. A recommended screening set could include SPhos, XPhos, RuPhos, and a more classical ligand like P(t-Bu)₃.

      • Maintain a consistent Pd:ligand ratio during the screen, typically 1:1 to 1:2.

  • Incorrect Base: The strength and nature of the base are crucial for the catalytic cycle.

    • Troubleshooting Steps:

      • If using a weaker base like K₂CO₃, consider switching to a stronger, non-coordinating base such as Cs₂CO₃ or K₃PO₄.

      • Ensure the base is finely powdered and dry to maximize its reactivity.

Issue 2: Formation of Significant Side Products

Your reaction yields a complex mixture, with significant peaks in your analytical data corresponding to undesired side products.

Possible Causes and Solutions:

  • Homocoupling of the Coupling Partner: This is often observed with boronic acids in Suzuki coupling.

    • Troubleshooting Steps:

      • Lower the reaction temperature.

      • Decrease the catalyst loading. Higher catalyst concentrations can sometimes favor side reactions.

      • Ensure slow addition of the boronic acid to the reaction mixture.

  • Protodebromination of the Starting Material: The bromo-pyrazole is converted back to the corresponding pyrazole.

    • Troubleshooting Steps:

      • This is often caused by trace amounts of water. Ensure all reagents and solvents are rigorously dried.

      • Use a less basic or non-aqueous base.

  • Decomposition of the Starting Material or Product: The pyrazole ring or ester functionality may not be stable under the reaction conditions.

    • Troubleshooting Steps:

      • Lower the reaction temperature and monitor the reaction progress more frequently.

      • Screen different solvents to find one that offers good solubility and thermal stability for all components.

Experimental Protocols

Protocol 1: Palladium Catalyst Loading Optimization

This protocol outlines a systematic approach to optimizing the palladium catalyst loading for your coupling reaction.

Materials:

  • Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

  • Coupling partner (e.g., arylboronic acid)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • In a glovebox, set up an array of reaction vials.

  • To each vial, add methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (1.0 equiv).

  • Add the coupling partner (1.1 - 1.5 equiv) and base (2.0 - 3.0 equiv).

  • Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Add varying amounts of the catalyst/ligand stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%).

  • Add the reaction solvent to each vial to reach the final concentration.

  • Seal the vials and place them in a pre-heated reaction block.

  • Stir the reactions for the desired time.

  • After cooling, quench the reactions and analyze the crude reaction mixture by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion and yield.

Data Presentation:

Catalyst Loading (mol%)Conversion (%)Desired Product Yield (%)
0.51512
1.06560
2.09592
5.09693

This is example data and will vary based on the specific reaction.

Visualizations

Troubleshooting_Flowchart start Low or No Product Yield catalyst Check Catalyst Activity - Inert atmosphere? - Fresh reagents? start->catalyst ligand Screen Different Ligands - Vary sterics and electronics catalyst->ligand If catalyst is active failure Consult Further catalyst->failure If catalyst is inactive base Optimize Base - Stronger base? - Anhydrous? ligand->base If yield still low success Successful Coupling ligand->success If yield improves temp Adjust Temperature - Increase for slow reaction - Decrease for side products base->temp If yield still low base->success If yield improves temp->success If yield improves temp->failure If no improvement Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • Metal-Catalyzed Cross-Coupling Reactions and Their Application in Medical and Agrochemical-Oriented Synthesis. MDPI. [Link]

  • Recent advances on palladium-catalyzed cross-coupling reactions. Royal Society of Chemistry. [Link]

Troubleshooting

purification methods and recrystallization of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Welcome to the Technical Support Center for the isolation and purification of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate . As a Senior Application Scientist, I have designed this guide to move beyond basic proc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate .

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, focusing instead on the physicochemical causality behind each experimental choice. Pyrazole-5-carboxylates bearing bulky N-alkyl groups (like the N1-isopropyl moiety) and heavy halogens (like the C4-bromo group) present unique purification challenges, primarily due to altered crystal lattice energies that frequently lead to "oiling out" during isolation[1][2].

This center provides self-validating protocols, troubleshooting guides, and a mechanistic understanding of the molecule's behavior to ensure high-yielding, high-purity recovery.

Physicochemical Profiling & Solvent Strategy

Before initiating any purification workflow, it is critical to understand the molecule's structural features. The N1-isopropyl group provides significant steric bulk and lipophilicity, while the C5-methyl ester acts as a hydrogen-bond acceptor. The C4-bromine atom increases both the molecular weight and the polarizability of the pyrazole core[3][4].

Table 1: Target Compound Profile

Property Value / Descriptor Impact on Purification
CAS Number 1518693-06-5[3] Unique identifier for reference tracking.
Molecular Formula C8H11BrN2O2[3] Heavy bromine atom increases density and lipophilicity.

| Molecular Weight | 247.09 g/mol [3] | Affects retention factor ( Rf​ ) during chromatography. | | H-Bond Donors | 0 | Cannot self-associate via H-bonding; relies on dipole interactions. | | H-Bond Acceptors | 4 (N2, Ester Oxygens) | Readily interacts with silica gel; requires polar modifiers to elute. |

Table 2: Solvent Selection Matrix

Solvent Role in Workflow Mechanistic Rationale
Hexanes Anti-solvent / Eluent Base Highly non-polar. Forces the lipophilic isopropyl/bromo groups out of solution to induce crystallization[2][5].
Ethyl Acetate (EtOAc) Good Solvent / Eluent Modifier Moderately polar H-bond acceptor. Disrupts pyrazole-silica interactions during chromatography and fully dissolves the compound upon heating[6][7].

| Dichloromethane (DCM) | Extraction Solvent | High density and excellent solvation for halogenated heterocycles during initial aqueous workup. |

Purification & Isolation Workflow

The following diagram outlines the logical decision tree for isolating the target compound from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Methyl 4-bromo-1-isopropyl- 1H-pyrazole-5-carboxylate) TLC TLC Profiling (Hexane:EtOAc) Crude->TLC Decision Crude Purity > 85%? TLC->Decision Chromatography Flash Column Chromatography (Silica Gel, 5-15% EtOAc/Hexane) Decision->Chromatography No Recrystallization Recrystallization (Hot EtOAc / Hexane Anti-solvent) Decision->Recrystallization Yes RecrystPrep Concentrate Fractions Yielding Oily Solid Chromatography->RecrystPrep RecrystPrep->Recrystallization OilingOut Troubleshoot: Oiling Out? (See FAQ 1) Recrystallization->OilingOut If biphasic melt Pure Pure Crystalline Product (>99% Purity) Recrystallization->Pure Crystallizes OilingOut->Recrystallization Seed/Cool slowly

Purification and recrystallization workflow for the target pyrazole-5-carboxylate.

Experimental Methodologies

Protocol A: Flash Column Chromatography

Because the unreacted starting materials (e.g., non-brominated pyrazoles or regioisomers) often share similar polarities, a carefully controlled gradient is required[7][8].

  • Column Preparation: Pack a silica gel column (230-400 mesh) using 100% Hexanes. Ensure a flat, even bed to prevent band broadening.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. Apply evenly to the top of the silica bed. If the crude is highly viscous, pre-absorb it onto silica gel (dry loading) to ensure a tight initial band.

  • Elution Gradient:

    • Begin elution with 5% EtOAc in Hexanes (2 column volumes). The lipophilic N-isopropyl and C4-bromo groups cause the target molecule to elute earlier than heavily hydrogen-bonding impurities[6].

    • Gradually increase the gradient to 10%, then 15% EtOAc.

  • Fraction Collection & Validation: Monitor fractions via TLC (UV active at 254 nm due to the conjugated pyrazole system). The target compound typically elutes around 10-15% EtOAc.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure. Note: The product may initially present as a thick, orange/yellow oil before solidifying due to residual solvent trapping[2].

Protocol B: Mixed-Solvent Recrystallization

The N-isopropyl group disrupts the highly ordered crystal packing usually seen in N-methyl pyrazoles, lowering the melting point and making the compound prone to "oiling out" (liquid-liquid phase separation)[1][2]. This protocol uses a self-validating saturation technique to prevent this.

  • Dissolution: Transfer the concentrated product to an Erlenmeyer flask. Add a minimal volume of EtOAc (the "good" solvent) and heat gently (approx. 60 °C) while stirring until the solid/oil is completely dissolved[1].

  • Anti-Solvent Titration: While maintaining heating, add hot Hexanes (the "anti-solvent") dropwise. Stop immediately when the solution becomes faintly turbid (cloudy)[1].

  • Clearing the Solution: Add exactly 1-2 drops of hot EtOAc until the turbidity just disappears. This creates a perfectly supersaturated system.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source. Do not disturb or agitate the flask. Allow it to cool to room temperature slowly over 2 hours. Rapid cooling will cause the compound to crash out as an oil[1].

  • Maturation: Once at room temperature, place the flask in an ice bath (0-4 °C) for 30 minutes to maximize lattice formation and drive down solubility[1].

  • Isolation: Filter the resulting white/off-white crystals via a Büchner funnel. Wash with ice-cold Hexanes to remove mother liquor impurities. Dry under high vacuum.

Troubleshooting & FAQs

Q1: My concentrated product is an oily liquid instead of a solid, and it "oils out" as a second liquid phase during recrystallization. How do I force crystallization? A1: "Oiling out" occurs when the target compound's melting point is lower than the temperature at which it saturates the solvent[1]. The N-isopropyl group makes this compound particularly susceptible. Fix: If it oils out during recrystallization, reheat the mixture until it forms a single clear phase, then add 5-10% more EtOAc (the good solvent)[1]. This lowers the saturation temperature below the compound's melting point. Cool the flask much more slowly (e.g., inside a Dewar flask or an insulated water bath). Alternatively, if you have a previously purified batch, add a single "seed crystal" when the solution reaches room temperature to provide a nucleation site[1][2].

Q2: I am seeing co-elution of my target compound with the unbrominated precursor (methyl 1-isopropyl-1H-pyrazole-5-carboxylate) during chromatography. How can I resolve them? A2: The addition of the C4-bromine atom increases lipophilicity but also increases polarizability. If Hexane/EtOAc is failing to resolve them, the system is too strong. Switch to a less polar, more polarizable solvent system such as Toluene/EtOAc or Hexane/Diethyl Ether. Furthermore, ensure you are not overloading the column; maintain a crude-to-silica ratio of at least 1:50 by weight.

Q3: My recrystallization yield is consistently below 50%. How can I improve recovery? A3: A low yield indicates that too much of the target compound remains dissolved in the mother liquor[1]. This is usually caused by using an excess of the primary solvent (EtOAc). Fix: Ensure you are strictly using the minimal amount of hot EtOAc required to dissolve the crude material. To recover the lost yield, take the mother liquor, concentrate it down to 25% of its original volume under reduced pressure, and repeat the cooling process in an ice bath to harvest a second crop of crystals[1].

Q4: Can I use ethanol instead of ethyl acetate for recrystallization? A4: Yes, Ethanol/Water is a common alternative for pyrazole derivatives[1][9]. However, because the target molecule contains a methyl ester, prolonged heating in ethanol (especially if trace acid or base is present from the crude mixture) risks transesterification, potentially converting your methyl ester into an ethyl ester. Hexane/EtOAc is chemically inert and avoids this risk entirely[5][6].

Sources

Optimization

preventing premature ester cleavage in methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate reactions

Welcome to the Technical Support Portal. This guide is designed for drug development professionals and synthetic chemists facing a specific, high-risk bottleneck: the premature cleavage of the C5 ester during the functio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. This guide is designed for drug development professionals and synthetic chemists facing a specific, high-risk bottleneck: the premature cleavage of the C5 ester during the functionalization of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate .

Below, you will find mechanistic insights, troubleshooting FAQs, optimized condition matrices, and self-validating protocols to ensure your cross-coupling reactions succeed without sacrificing your functional groups.

Mechanistic Insight: The Causality of Ester Vulnerability

Before adjusting your reaction parameters, it is critical to understand why this specific molecule is prone to degradation.

The pyrazole core is inherently electron-deficient. In methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate, the C4-bromine exerts a strong inductive electron-withdrawing effect, which further drains electron density from the adjacent C5 position. This renders the C5 carbonyl carbon exceptionally electrophilic. While the N1-isopropyl group provides minor steric shielding, it is entirely insufficient to block small, hard nucleophiles like hydroxide ( OH− ) or methoxide ( MeO− ).

Because standard Suzuki-Miyaura couplings rely on basic conditions to activate the boronic acid for transmetalation[1], the introduction of aqueous inorganic bases (e.g., NaOH , Na2​CO3​ ) leads to rapid saponification. The rate of this background hydrolysis often outcompetes the rate of the palladium-catalyzed cross-coupling, resulting in destroyed starting material and complex purification profiles.

Troubleshooting & FAQs

Q: Why does my methyl ester hydrolyze so rapidly during standard Suzuki-Miyaura couplings? A: Standard protocols often use Na2​CO3​ or K2​CO3​ in aqueous solvent mixtures at elevated temperatures (80–100 °C). In these conditions, hydroxide ions are generated and readily attack the highly activated C5 ester. To fix this, you must decouple the basicity required for the catalytic cycle from the nucleophilicity that destroys your substrate.

Q: What is the optimal base to prevent this cleavage? A: For anhydrous conditions, powdered Potassium Fluoride (KF) is highly effective. Fluoride has a high affinity for boron, forming a reactive fluoroborate complex that undergoes transmetalation without requiring a nucleophilic hydroxide intermediate, leaving base-labile esters completely unaffected[2]. Alternatively, Potassium 2-ethylhexanoate (K-2-EH) has emerged as a state-of-the-art mild, soluble base. Its steric bulk and delocalized charge make it non-nucleophilic, preventing the hydrolysis of highly labile esters during Pd-catalyzed couplings[3].

Q: Can I still use aqueous or alcoholic solvent mixtures? A: It is highly discouraged to use alcohols (MeOH, EtOH) as they will cause rapid transesterification. If a biphasic aqueous system (e.g., Toluene/ H2​O ) is strictly necessary, you must use a weak, bulky inorganic base like K3​PO4​ and lower the reaction temperature.

Q: How do I lower the reaction temperature without stalling the cross-coupling? A: By utilizing highly active, electron-rich Buchwald pre-catalysts (e.g., XPhos Pd G2). The steric bulk of XPhos accelerates reductive elimination, while its electron density facilitates oxidative addition. This lowers the activation energy of the catalytic cycle, allowing the coupling of pyrazoles to proceed efficiently at 40 °C to 60 °C[4], exponentially decreasing the rate of background ester hydrolysis.

Quantitative Data: Condition Optimization Matrix

The following table summarizes comparative data for the C4-arylation of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate across various base/solvent combinations.

Base / AdditiveSolvent SystemTemp (°C)Ester Cleavage (%)Cross-Coupling Yield (%)System Recommendation
Na2​CO3​ (2M aq)1,4-Dioxane / H2​O 90> 85%< 10%❌ High Risk (Saponification)
K2​CO3​ (solid)EtOH / H2​O 80~ 60%30%❌ High Risk (Transesterification)
K3​PO4​ (solid)Toluene / H2​O (10:1)40< 5%88%✅ Viable for Biphasic
KF (powder)Anhydrous THF650%92%✅ Optimal for Anhydrous
K-2-EHAnhydrous Dioxane600%95%✅ Optimal for Homogeneous

Workflow: Reaction Condition Decision Tree

Workflow A Substrate: Methyl 4-bromo-1-isopropyl- 1H-pyrazole-5-carboxylate B Select Solvent System A->B C Anhydrous Conditions (THF, Dioxane) B->C Preferred Strategy D Aqueous/Protic Conditions (H2O, EtOH) B->D High Risk Strategy E Use Non-Nucleophilic Base (KF, K-2-EH) C->E F Use Strong/Nucleophilic Base (NaOH, Na2CO3) D->F G Optimal Coupling (Ester Preserved) E->G Pd/XPhos, 60°C H Premature Cleavage (Saponification) F->H OH- attack at C5

Decision matrix for preventing C5 ester cleavage during C4 cross-coupling.

Self-Validating Protocol: Mild Anhydrous Suzuki-Miyaura Coupling

Objective: Achieve >90% C-C coupling at the C4 position while maintaining >95% integrity of the C5 methyl ester. Mechanism of Action: This protocol utilizes anhydrous conditions and a fluoride source (KF) to activate the boronic acid via a fluoroboronate intermediate, completely eliminating hydroxide/alkoxide nucleophiles from the reaction environment.

Step-by-Step Methodology

Step 1: The "Null-Catalyst" Causality Check (Self-Validation) Before committing your precious catalyst and boronic acid, validate your base/solvent system.

  • In a vial, dissolve 10 mg of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate in 1 mL of anhydrous 1,4-Dioxane.

  • Add 3.0 equivalents of your chosen base (e.g., powdered KF or K-2-EH).

  • Stir at 60 °C for 60 minutes.

  • Validation: Sample for LC-MS. If you detect >2% of the corresponding carboxylic acid (M-14 mass shift, highly polar baseline spot), your system is contaminated with water or your base is too nucleophilic. Do not proceed until the solvent is rigorously dried.

Step 2: Reagent Assembly

  • In an oven-dried Schlenk flask under an Argon atmosphere, add 1.0 equiv of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate and 1.2 equiv of the desired arylboronic acid.

  • Add 3.0 equiv of anhydrous, finely powdered Potassium Fluoride (KF).

Step 3: Catalyst Preparation

  • Add 0.05 equiv of Pd2​(dba)3​ and 0.10 equiv of XPhos ligand to the flask.

  • Causality Note: The use of XPhos is non-negotiable here; its electron-rich profile is required to drive the oxidative addition at lower temperatures, keeping the ester safe[4].

Step 4: Reaction Execution

  • Inject anhydrous 1,4-Dioxane to achieve a 0.1 M concentration relative to the pyrazole substrate.

  • Seal the flask and stir the mixture at 60 °C for 4–6 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material without the formation of a baseline-sticking spot confirms successful coupling with ester preservation.

Step 5: Workup

  • Cool the reaction strictly to room temperature before quenching. Quenching a hot reaction with water will induce thermal saponification.

  • Dilute with EtOAc and wash with water, then brine.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo for downstream column chromatography.

References

  • Suzuki Coupling - Organic Chemistry Portal. Available at:[Link]

  • Unleashing the Power of Potassium 2-Ethylhexanoate as a Mild and Soluble Base for Pd-catalyzed C-N Cross-Coupling - ChemRxiv. Available at:[Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI. Available at:[Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals optimizing the synthesis of functionalized pyrazole scaffolds. We have structured this guide ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals optimizing the synthesis of functionalized pyrazole scaffolds. We have structured this guide around a highly efficient, two-step microwave (MW) assisted workflow: C4-Bromination followed by Regioselective N-Alkylation .

By utilizing microwave irradiation, reaction times are compressed from days to minutes, and thermal degradation profiles are significantly minimized[1].

System Overview & Synthetic Workflow

To avoid the steric hindrance that a bulky N-isopropyl group would impose on the adjacent C4 position, our validated route performs the electrophilic bromination on the unsubstituted pyrazole core prior to N-alkylation[2].

SynthesisWorkflow SM Methyl 1H-pyrazole-5-carboxylate (Starting Material) Bromination MW-Assisted C4 Bromination (NBS, MeCN, 80°C) SM->Bromination Intermediate Methyl 4-bromo-1H-pyrazole-5-carboxylate (Key Intermediate) Bromination->Intermediate C4-Selective Alkylation MW-Assisted N-Alkylation (2-Bromopropane, Cs2CO3, DMF, 120°C) Intermediate->Alkylation Product Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (Target Compound) Alkylation->Product Major (Steric Control) Waste 3-Isomer (Tautomeric mismatch) & Side Products Alkylation->Waste Minor (N2-Alkylation)

Figure 1: MW-assisted synthesis of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate.

Module 1: Microwave-Assisted C4-Bromination

Causality & Mechanism

Electrophilic aromatic substitution at the C4 position of the pyrazole ring is highly favored due to the electron-donating nature of the adjacent nitrogen atoms. Microwave irradiation provides rapid, homogeneous heating that overcomes the activation energy barrier instantly, preventing the slow thermal degradation often seen in conventional heating[3].

Standard Protocol: C4-Bromination
  • Preparation: Charge a 10 mL pressure-rated microwave vial with methyl 1H-pyrazole-5-carboxylate (1.0 equiv, 5.0 mmol) and a magnetic stir bar.

  • Solvation: Add 15 mL of anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol) in a single portion.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer set to 80 °C for 10 minutes (Dynamic power mode, max 150 W, high stirring).

  • Quench & Extraction: Cool the vial to room temperature via compressed air. Quench the reaction with 5 mL of 10% aqueous Na2​S2​O3​ to neutralize residual active bromine. Extract with Dichloromethane (DCM) (3 × 15 mL).

  • Self-Validation Checkpoint: Analyze the organic layer via LC-MS.

    • Success Indicator: A distinct 1:1 isotopic doublet will appear at m/z 205 [M+H]+ and 207 [M+H+2]+ , confirming mono-bromination.

    • Failure Indicator: An m/z peak at 283/285/287 indicates over-bromination (dibromide).

Troubleshooting & FAQs

Q: Why am I seeing significant amounts of dibrominated side products? A: This is typically caused by localized superheating or an excess of NBS. Ensure your microwave is operating in temperature-control mode (using an IR or fiber-optic sensor) rather than constant-power mode. Strictly limit NBS to 1.05 equivalents.

Q: Can I use non-polar solvents like Carbon Tetrachloride ( CCl4​ ) or Toluene? A: No. Non-polar solvents promote radical bromination pathways (especially under high-energy MW irradiation), which can lead to bromination of the methyl ester group. Polar aprotic solvents like MeCN or DCM stabilize the Wheland intermediate, strictly enforcing the electrophilic aromatic substitution pathway[2].

Module 2: Regioselective N-Alkylation

Causality & Mechanism

The intermediate, methyl 4-bromo-1H-pyrazole-5-carboxylate, exists as a pair of tautomers. Deprotonation yields a pyrazolate anion delocalized across N1 and N2. Alkylation at N1 yields the desired 5-carboxylate, while alkylation at N2 yields the 3-carboxylate isomer. Because the 5-position is sterically hindered by the adjacent ester group, standard conditions often favor the unwanted 3-isomer.

To invert this selectivity, we rely on the "Cesium Effect." Using Cs2​CO3​ in a highly polar aprotic solvent (DMF) creates a loose, highly reactive ion pair. This enhances the overall nucleophilicity of the pyrazolate anion, allowing the reaction to be driven by charge density rather than being bottlenecked by steric approach trajectories.

Quantitative Data: Condition Optimization

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity (MW, 120 °C, 15 min)

EntryBase (1.5 eq)SolventConversion (%)Ratio (5-ester : 3-ester)
1 K2​CO3​ MeCN>95%1 : 3
2 K2​CO3​ DMF>95%1 : 1.5
3 NaH THF85%1 : 5
4 Cs2​CO3​ DMF >95% 4 : 1
Standard Protocol: Regioselective N-Alkylation
  • Preparation: Charge a 10 mL microwave vial with methyl 4-bromo-1H-pyrazole-5-carboxylate (1.0 equiv, 3.0 mmol) and anhydrous Cs2​CO3​ (1.5 equiv, 4.5 mmol).

  • Solvation: Add 10 mL of anhydrous DMF and stir for 2 minutes to ensure complete deprotonation.

  • Alkylation: Add 2-bromopropane (isopropyl bromide) (1.5 equiv, 4.5 mmol).

  • Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and wash vigorously with 5% aqueous LiCl (3 × 15 mL) to completely partition the DMF into the aqueous layer.

  • Self-Validation Checkpoint: Spot the crude organic layer on a TLC plate (Hexanes:EtOAc 3:1). You will observe two closely eluting spots. The desired 5-carboxylate isomer typically elutes faster (higher Rf​ ) because the bulky N-isopropyl group sterically shields the polar ester carbonyl, reducing its hydrogen-bonding interaction with the silica stationary phase.

Troubleshooting & FAQs

Q: The microwave vessel overpressurizes and aborts the run during the alkylation step. How do I fix this? A: 2-Bromopropane is highly volatile (boiling point ~59 °C). Heating it to 120 °C generates significant autogenous pressure. Ensure you are using a heavy-walled microwave vial rated for >20 bar. Do not fill the vial beyond 50% of its total volume capacity to allow adequate headspace for vapor expansion.

Q: I am still getting a 1:1 mixture of regioisomers even with Cs2​CO3​ . What went wrong? A: Your DMF is likely wet. Water strongly solvates the pyrazolate anion, disrupting the loose ion-pairing of the Cesium effect and reverting the reaction to steric control. Always use anhydrous DMF (stored over activated 3Å molecular sieves) and ensure your Cs2​CO3​ has been oven-dried, as it is highly hygroscopic.

References

  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657-6669. URL: [Link]

  • Lokesh, B., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10231-10245. URL: [Link]

  • Villo, P., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13, 8087-8098. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: HPLC Method Development and Validation for Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1518693-06-5) is a highly specialized halogenated heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1518693-06-5) is a highly specialized halogenated heterocyclic building block frequently utilized in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Because alkylation of the pyrazole ring often yields a mixture of regioisomers (e.g., the 1,3-isomer vs. the 1,5-isomer), developing a robust High-Performance Liquid Chromatography (HPLC) method is critical for accurate purity assessment and reaction monitoring [1].

This guide objectively compares various stationary phase chemistries to solve the specific chromatographic challenges presented by this molecule, followed by a self-validating, step-by-step protocol grounded in ICH Q2(R2) validation standards [2].

Analyte Profiling & The Causality of Column Selection

Before screening columns, an expert method developer must deconstruct the analyte's structural properties to predict its chromatographic behavior:

  • Hydrophobicity: The isopropyl group, methyl ester, and bromine atom render the molecule highly hydrophobic, ensuring strong retention on reversed-phase (RP) columns.

  • Electronic Profile (Pi-System): The aromatic pyrazole ring and the highly polarizable bromine atom create a localized electron-dense region.

  • The Critical Separation Challenge: The primary synthetic impurity is its regioisomer, methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate. Because these two isomers have identical molecular weights and nearly identical partition coefficients (LogP), standard dispersive hydrophobic interactions (e.g., traditional C18 columns) often fail to provide baseline resolution.

To achieve a self-validating and robust method, we must exploit shape selectivity and π−π (pi-pi) interactions .

G A Analyte Profiling (Sterics & Pi-System) B Stationary Phase Screening (C18 vs. Phenyl vs. Biphenyl) A->B Structural insights C Mobile Phase Optimization (Buffer pH & Organic Modifier) B->C Select optimal column D System Suitability Testing (Rs > 2.0, Tf < 1.5) C->D Finalize conditions E ICH Q2(R2) Validation (Linearity, Precision, Accuracy) D->E Pass SST criteria F Final Validated HPLC Method E->F Document & Transfer

Caption: Systematic HPLC method development and ICH Q2(R2) validation workflow.

Comparative Performance of Stationary Phases

To objectively determine the best column chemistry, a screening experiment was conducted using three different stationary phases under identical gradient conditions (Water/Acetonitrile with 0.1% Formic Acid). The critical pair evaluated was the 1,5-carboxylate (target) and the 1,3-carboxylate (regioisomer impurity).

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention MechanismResolution ( Rs​ )Tailing Factor ( Tf​ )Verdict
Standard C18 Purely dispersive (Hydrophobic)1.151.62Fail. Co-elution risk; insufficient selectivity for regioisomers.
Phenyl-Hexyl Hydrophobic + Moderate π−π 2.101.25Pass. Acceptable baseline resolution, but susceptible to matrix interference.
Biphenyl Hydrophobic + Strong π−π
  • Dipole
3.85 1.05 Optimal. Superior shape selectivity and exploitation of the polarizable bromine atom.

The Scientific Causality: The Biphenyl column drastically outperforms the C18 column because its dual-ring structure can pivot to accommodate the specific steric presentation of the analyte. The electron-deficient pyrazole ring (due to the electron-withdrawing ester and bromine) engages in strong π−π donor-acceptor interactions with the electron-rich biphenyl stationary phase. This spatial recognition easily discriminates between the 1,3 and 1,5 substitution patterns.

Step-by-Step Experimental Protocol

Based on the comparative data, the Biphenyl column is selected for the final optimized method.

Chromatographic Conditions
  • Column: Restek Raptor Biphenyl, 150 mm × 4.6 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Provides acidic pH to suppress ionization of any trace carboxylic acid hydrolysis products, ensuring sharp peaks).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (Diode Array Detector recommended for peak purity assessment).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
10.02080
12.02080
12.18020
15.08020
Sample Preparation
  • Diluent: Acetonitrile : Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter before injection.

ICH Q2(R2) Method Validation Summary

To ensure the method is a self-validating system, it must be subjected to the rigorous parameters outlined in the ICH Q2(R2) guidelines [2].

A. System Suitability Testing (SST)

Before any validation parameter is executed, the system must prove its readiness. Six replicate injections of the Working Standard Solution are performed.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000.

  • Causality: Passing SST guarantees that the fluidics, column bed integrity, and detector optics are functioning optimally for that specific run.

B. Specificity
  • Procedure: Inject blank diluent, individual impurities (specifically the 1,3-regioisomer), and a spiked sample.

  • Criteria: No interfering peaks from the blank at the retention time of the main peak. Resolution ( Rs​ ) between the 1,5-isomer and 1,3-isomer must be >2.0 . Peak purity angle must be less than the peak purity threshold (via DAD).

C. Linearity & Range
  • Procedure: Prepare and inject standard solutions at 5 concentration levels ranging from 50% to 150% of the nominal working concentration (50, 75, 100, 125, and 150 µg/mL).

  • Criteria: The correlation coefficient ( R2 ) of the linear regression curve must be 0.999. The y-intercept should be 5% of the response at the 100% level.

D. Precision (Repeatability)
  • Procedure: Prepare 6 independent sample preparations of a single batch at 100% test concentration (100 µg/mL) and inject them sequentially.

  • Criteria: The %RSD of the calculated assay values must be 2.0%.

E. Accuracy (Recovery)
  • Procedure: Spike known amounts of the reference standard into a synthetic sample matrix at three levels (80%, 100%, and 120% of the target concentration), prepared in triplicate.

  • Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, proving the method is free from proportional systemic bias.

Conclusion

For the analysis of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate, standard C18 columns present a high risk of co-elution with critical regioisomers. By transitioning to a Biphenyl stationary phase , analysts can leverage π−π interactions to achieve a robust resolution ( Rs​>3.5 ). When coupled with the step-by-step protocol and ICH Q2(R2) validation framework provided above, laboratories can ensure unparalleled data integrity, regulatory compliance, and analytical trustworthiness.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Retrieved from[Link]

Comparative

Comparative Reactivity Guide: Methyl 4-Bromo- vs. 4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylate in Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and validated experimental protocols. Executive Summary The functionali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and validated experimental protocols.

Executive Summary

The functionalization of the pyrazole core is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. When designing synthetic routes involving C4-functionalized pyrazoles, the choice of the halogen atom at the C4 position dictates the efficiency, scalability, and impurity profile of the reaction[1][2].

This guide provides an in-depth comparative analysis of two highly valuable building blocks: Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1518693-06-5) and its heavier analog, Methyl 4-iodo-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1354705-21-7)[3][4]. By examining their thermodynamic properties and kinetic behavior in palladium- and copper-catalyzed cross-coupling reactions, this guide establishes a strategic framework for selecting the optimal substrate for your specific synthetic goals.

Structural & Electronic Profiling

Both substrates share a 1-isopropyl-1H-pyrazole-5-carboxylate core, which uniquely influences the reactivity of the C4-halogen bond:

  • Electronic Effects: The methyl ester at the C5 position is a strong electron-withdrawing group (EWG). This depletes electron density from the pyrazole π -system, rendering the C4 position highly electrophilic. This electronic deficiency accelerates the oxidative addition of electron-rich transition metal catalysts (e.g., Pd(0) or Cu(I)) into the C4-X bond[1][5].

  • Steric Effects: The bulky 1-isopropyl group provides significant steric shielding around the N1 and C5 regions. While it prevents unwanted N-alkylation side reactions, it also necessitates the use of ligands with appropriate bite angles and steric bulk (e.g., SPhos, XPhos) to facilitate the transmetalation and reductive elimination steps[1].

Mechanistic Causality: The Halogen Effect

The fundamental difference in reactivity between the 4-bromo and 4-iodo analogs is governed by the carbon-halogen bond dissociation energy (BDE) and bond length. The C-I bond is significantly longer and weaker than the C-Br bond, making the 4-iodo analog thermodynamically primed for faster cleavage[2][5].

The Double-Edged Sword of High Reactivity

In a standard catalytic cycle, oxidative addition is typically the rate-determining step.

  • The Iodo Advantage: The 4-iodo analog undergoes oxidative addition rapidly, allowing reactions to proceed at lower temperatures (often 40–60 °C) or with less active catalyst systems[5][6].

  • The Bromo Advantage: The extreme reactivity of the C-I bond can lead to a kinetic mismatch if the subsequent transmetalation step is slow. This bottleneck allows the Pd(II) intermediate to undergo competing proto-demetalation, resulting in a dehalogenated pyrazole byproduct [1][2]. The 4-bromo analog, while requiring higher activation energy (80–110 °C), often provides a more controlled reaction coordinate, suppressing dehalogenation and yielding a higher isolated mass of the target product[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining Step) C-I is kinetically faster than C-Br Pd0->OxAdd + Pyrazole-X PdII Pd(II) Intermediate [Ar-Pd(II)-X] OxAdd->PdII SideReaction Proto-demetalation (Dehalogenation Byproduct) Common with Iodo analogs PdII->SideReaction If Transmetalation is slow TransMet Transmetalation (Coupling Partner Addition) PdII->TransMet PdII_TM Pd(II) Intermediate [Ar-Pd(II)-R] TransMet->PdII_TM RedElim Reductive Elimination Product Formation PdII_TM->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RedElim->Product

Caption: Palladium-catalyzed cross-coupling cycle highlighting the competing dehalogenation pathway common with highly reactive 4-iodopyrazoles.

Quantitative Performance Comparison

The following table synthesizes expected performance metrics across standard cross-coupling methodologies, reflecting the intrinsic reactivity differences between the 4-bromo and 4-iodo analogs[1][2][6].

Reaction TypeCoupling PartnerOptimal AnalogPreferred Catalyst SystemTypical Temp.Yield Profile & Causality
Suzuki-Miyaura Aryl/Alkyl Boronic Acids4-Bromo Pd(OAc)₂, SPhos, K₃PO₄90–100 °C80-93% . Bromo provides a better balance; avoids the severe dehalogenation seen with the iodo analog under basic aqueous conditions[1][2].
Sonogashira Terminal Alkynes4-Iodo PdCl₂(PPh₃)₂, CuI, Et₃N25–60 °C70-90% . Iodo is vastly superior. The rapid oxidative addition matches well with the fast copper-acetylide transmetalation, allowing mild conditions[1][2].
Buchwald-Hartwig Amines (w/o β -hydrogens)4-Bromo Pd(dba)₂, tBuDavePhos80–110 °C60-90% . Bromo is highly effective; Iodo analogs often perform poorly with specific bulky phosphine ligands in amination[1].
C-O Coupling Primary Alcohols4-Iodo CuI, 1,10-Phenanthroline130 °C (MW)~66% . Iodo is strictly required for Cu-catalyzed direct alkoxylation; Bromo analogs are generally unreactive under these conditions[6].

Experimental Methodologies: Self-Validating Protocols

To objectively compare these substrates in your own laboratory, a parallel reaction setup is required. The following protocol utilizes a self-validating system where conversion, yield, and impurity profiles (specifically the des-halo pyrazole) are quantified via LC-MS.

Workflow Start Substrate Selection (4-Bromo vs 4-Iodo) Prep Reagent Assembly (Boronic Acid, Pd, Base) Start->Prep Reaction Parallel Heating (Sealed Tube, Argon) Prep->Reaction Monitor LC-MS Monitoring (Track Dehalogenation) Reaction->Monitor Workup Aqueous Quench & Extraction (EtOAc) Monitor->Workup Analyze Chromatography & Yield Calculation Workup->Analyze

Caption: Standardized experimental workflow for the parallel reactivity comparison of 4-halopyrazoles.

Protocol: Parallel Suzuki-Miyaura Coupling Comparison

Objective: Compare the reaction rate and isolated yield of Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate versus its 4-iodo analog using phenylboronic acid[1][5].

Materials:

  • Substrate A: Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (1.0 equiv, 0.5 mmol)

  • Substrate B: Methyl 4-iodo-1-isopropyl-1H-pyrazole-5-carboxylate (1.0 equiv, 0.5 mmol)

  • Phenylboronic acid (1.5 equiv, 0.75 mmol)

  • Catalyst: Pd(OAc)₂ (0.05 equiv, 0.025 mmol)

  • Ligand: SPhos (0.10 equiv, 0.05 mmol)

  • Base: K₃PO₄ (3.0 equiv, 1.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: Into two separate, oven-dried 15 mL sealed tubes equipped with magnetic stir bars, add the respective pyrazole substrate (A into Tube 1, B into Tube 2).

  • Reagent Loading: To both tubes, add phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degassing: Add the Dioxane/H₂O solvent mixture to both tubes. Sparge the mixtures with Argon gas for exactly 15 minutes to remove dissolved oxygen (critical for preventing catalyst deactivation and homocoupling).

  • Reaction Execution: Seal the tubes and place them in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm).

  • Monitoring (Self-Validation): At t = 1h, 3h, and 6h, withdraw a 10 μ L aliquot from each tube under Argon. Dilute with 1 mL Acetonitrile and analyze via LC-MS.

    • Observation Checkpoint: Monitor the UV trace (254 nm) for the appearance of the target product mass, remaining starting material, and the specific mass corresponding to methyl 1-isopropyl-1H-pyrazole-5-carboxylate (the dehalogenated byproduct)[2].

  • Workup: Once complete consumption of the starting material is observed, cool the tubes to room temperature. Dilute with 10 mL of water and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Analysis: Calculate isolated yields and compare the mass balance to determine the extent of side-reactions.

Strategic Selection Framework

When designing your synthetic route, base your procurement and synthetic strategy on the following logic:

  • Choose the 4-Bromo Analog (CAS: 1518693-06-5) when:

    • Performing Suzuki-Miyaura or Buchwald-Hartwig couplings where high temperatures are tolerable[1][2].

    • Your coupling partner is sterically hindered, leading to slow transmetalation (the bromo analog will resist dehalogenation while waiting for the transmetalation step)[2].

    • Cost and long-term storage stability are primary concerns.

  • Choose the 4-Iodo Analog (CAS: 1354705-21-7) when:

    • Performing Sonogashira couplings or Copper-catalyzed C-O/C-N bond formations[1][6].

    • Your coupling partner or product is thermally sensitive, requiring the reaction to proceed at or below 60 °C[5].

    • You are utilizing highly reactive, unhindered transmetalating agents where the kinetic speed of oxidative addition can be fully leveraged without byproduct formation.

References

  • National Institutes of Health (PMC). "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs." Org. Lett. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity rela...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular architecture through the controlled fragmentation of ionized molecules. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate, a substituted pyrazole derivative of interest in medicinal chemistry.

We will dissect the fragmentation pathways, comparing the information gleaned from this "hard" ionization technique with what one might expect from "soft" ionization methods. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural characterization of small molecules.

The Rationale of Fragmentation: A Predictive Approach

Electron ionization is an energetic process that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation cascades.[1][2] By understanding the fundamental principles of ion stability and established fragmentation patterns of key functional groups, we can predict the mass spectrum of a novel compound with a high degree of confidence. For methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate, the fragmentation is governed by the interplay of its constituent parts: the brominated pyrazole core, the N-isopropyl substituent, and the methyl ester group.

A key characteristic to anticipate in the mass spectrum of a brominated compound is the isotopic signature of bromine. The two stable isotopes, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, resulting in a pair of peaks of almost equal intensity separated by two mass-to-charge units (m/z) for every bromine-containing fragment.[3][4]

Predicted Fragmentation Pathways

The fragmentation of the molecular ion of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is expected to proceed through several competing pathways, driven by the formation of stable radical cations and neutral losses.

Molecular Ion (M⁺•): The molecular ion peak will present as a doublet at m/z 276 and 278, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The relative intensity of this peak may be low due to the extensive fragmentation typical of EI.[5]

Key Fragmentation Families:

  • Loss from the N-isopropyl Group: The isopropyl group is a ready source of fragmentation. The loss of a methyl radical (•CH₃) to form a stable secondary carbocation is a highly favored pathway, leading to a significant fragment at m/z 261/263. The loss of the entire isopropyl group as a radical (•C₃H₇) will result in a fragment at m/z 233/235.

  • Cleavage of the Methyl Ester: Ester functionalities have well-characterized fragmentation patterns.[6][7] We anticipate the loss of a methoxy radical (•OCH₃), yielding an acylium ion at m/z 245/247. Another common pathway is the loss of the entire carbomethoxy group (•COOCH₃), which would produce a fragment at m/z 217/219.

  • Loss of the Bromine Atom: The carbon-bromine bond is relatively weak and prone to cleavage.[8][9] The loss of a bromine radical (•Br) will generate a prominent ion at m/z 197. This fragment will not exhibit the characteristic bromine isotopic pattern.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, often involving the loss of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN).[10][11][12] These fragmentations would likely occur after initial losses from the substituents.

The interplay of these primary fragmentation events will lead to a series of secondary and tertiary fragments, each providing a piece of the structural puzzle.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate under electron ionization.

Fragmentation_Pattern M M⁺• m/z 276/278 F1 [M-CH₃]⁺ m/z 261/263 M->F1 - •CH₃ F2 [M-C₃H₇]⁺ m/z 233/235 M->F2 - •C₃H₇ F3 [M-OCH₃]⁺ m/z 245/247 M->F3 - •OCH₃ F4 [M-COOCH₃]⁺ m/z 217/219 M->F4 - •COOCH₃ F5 [M-Br]⁺ m/z 197 M->F5 - •Br F6 [M-CH₃-Br]⁺ m/z 182 F1->F6 - •Br

Caption: Predicted EI-MS fragmentation of the target molecule.

Quantitative Fragmentation Analysis: A Comparative Overview

The following table summarizes the predicted major fragments, their m/z values, and the structural information they provide. This is contrasted with the expected primary ion from a soft ionization technique like Electrospray Ionization (ESI).

Ionization TechniquePredicted Key Fragment Ionm/z (mass-to-charge)Structural Information Gained
Electron Ionization (EI) Molecular Ion (M⁺•)276/278Confirms molecular weight and presence of one bromine atom.
[M-CH₃]⁺261/263Indicates the presence of a methyl group, likely from the isopropyl substituent.
[M-C₃H₇]⁺233/235Confirms the N-isopropyl substituent.
[M-OCH₃]⁺245/247Suggests a methyl ester functionality.
[M-COOCH₃]⁺217/219Confirms the methyl ester group.
[M-Br]⁺197Confirms the presence of a bromine atom.
Electrospray Ionization (ESI) Protonated Molecule [M+H]⁺277/279Confirms molecular weight and presence of one bromine atom with minimal fragmentation.

Experimental Protocol for GC-MS Analysis

The following protocol outlines a robust method for acquiring the electron ionization mass spectrum of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate.

1. Sample Preparation:

1.1. Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane. 1.2. Perform a serial dilution to a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Method:

  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV[1]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-350

  • Scan Speed: 1000 amu/s

4. Data Analysis:

4.1. Identify the chromatographic peak corresponding to the analyte. 4.2. Extract the mass spectrum from the apex of the peak. 4.3. Analyze the fragmentation pattern, paying close attention to the isotopic signature of bromine. 4.4. Compare the observed spectrum to the predicted fragmentation pattern for structural confirmation.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve & Dilute Sample GC Gas Chromatographic Separation Prep->GC MS Mass Spectrometric Detection (EI) GC->MS Spectrum Extract Mass Spectrum MS->Spectrum Analysis Analyze Fragmentation Pattern Spectrum->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: A typical workflow for GC-MS based structural analysis.

Conclusion: A Powerful Tool for Structural Verification

The predictive fragmentation analysis detailed in this guide provides a robust framework for the structural confirmation of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate. By leveraging a deep understanding of mass spectrometric principles and the known fragmentation behaviors of its constituent functional groups, researchers can confidently interpret the resulting mass spectrum. The combination of the characteristic bromine isotopic pattern with the expected losses from the isopropyl and methyl ester moieties creates a unique molecular fingerprint. This analytical rigor is indispensable in the fast-paced and exacting environment of modern drug discovery and development.

References

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]

  • ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. [Link]

  • ACS Publications. Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • Asian Journal of Chemistry. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. [Link]

  • University of Florida. Interpretation of mass spectra. [Link]

  • YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • PMC. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. [Link]

Sources

Comparative

Comparative Guide: Methyl vs. Ethyl 4-Bromo-1-isopropyl-1H-pyrazole-5-carboxylate in Drug Design

Executive Summary In small-molecule drug discovery, the 1H-pyrazole-5-carboxylate scaffold serves as a highly versatile pharmacophore, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery, the 1H-pyrazole-5-carboxylate scaffold serves as a highly versatile pharmacophore, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. The intermediate 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate provides two critical synthetic handles: a C4-bromide primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to extend the scaffold, and a C5-ester that can function either as a synthetic protecting group or a biological prodrug moiety.

When optimizing a lead compound, the selection between a methyl ester and an ethyl ester is a pivotal decision that dictates the molecule's pharmacokinetic (PK) profile. This guide objectively compares the methyl and ethyl derivatives, providing researchers with the mechanistic rationale and experimental protocols needed to select the optimal ester for their drug design workflows.

Physicochemical & Structural Profiling

The addition of a single methylene unit (-CH₂-) in the alkyl chain fundamentally alters the physicochemical properties of the pyrazole derivative. The table below summarizes the quantitative and qualitative shifts between the two analogs.

PropertyMethyl Ester DerivativeEthyl Ester Derivative
CAS Number 1518693-06-5 [2]1692301-66-8 [3]
Molecular Formula C₈H₁₁BrN₂O₂C₉H₁₃BrN₂O₂
Molecular Weight 247.09 g/mol 261.12 g/mol
Steric Bulk (Carbonyl) LowModerate
Relative Lipophilicity (LogP) BaselineIncreased (approx. +0.4 to +0.5)
Aqueous Solubility HigherLower
Hydrolysis Byproduct Methanol (Trace toxicity)Ethanol (GRAS - Generally Recognized As Safe)

Mechanistic Causality: The Ester Effect in Prodrug Design

The choice between methyl and ethyl esters is governed by the delicate balance between membrane permeability and prodrug activation kinetics. As a Senior Application Scientist, it is crucial to understand why these structural changes impact in vivo performance.

Steric Hindrance and Hydrolysis Kinetics

It is a well-established principle in organic chemistry and drug metabolism that [1]. The causality lies in steric hindrance: the ethyl group possesses a larger van der Waals volume, which physically shields the electrophilic carbonyl carbon. During enzymatic hydrolysis, the catalytic serine residue within hepatic and plasma carboxylesterases (CES1/CES2) must perform a nucleophilic attack on this carbonyl. The reduced steric bulk of the methyl ester facilitates a lower activation energy barrier, resulting in a significantly faster maximum velocity ( Vmax​ ) of cleavage.

Lipophilicity vs. Permeability

While the methyl ester hydrolyzes faster, the ethyl ester provides enhanced lipophilicity. The increased LogP of the ethyl derivative enhances passive diffusion across the phospholipid bilayer of the intestinal epithelium. Consequently, if a drug candidate suffers from poor oral bioavailability due to low permeability, substituting a methyl ester with an ethyl ester can improve cellular uptake, albeit at the cost of a prolonged prodrug half-life.

Toxicological Byproducts

Enzymatic cleavage of these prodrugs releases the active pyrazole-5-carboxylic acid alongside an alcohol byproduct. The methyl ester releases methanol, which is metabolized into toxic formaldehyde and formic acid. While the molar quantities released from typical drug dosing are usually sub-toxic, it remains a strict regulatory consideration. Conversely, the ethyl ester releases ethanol, which is metabolically benign at pharmacological doses.

Hydrolysis Substrate Pyrazole-5-carboxylate Scaffold MethylEster Methyl Ester (CAS: 1518693-06-5) Substrate->MethylEster EthylEster Ethyl Ester (CAS: 1692301-66-8) Substrate->EthylEster CES Carboxylesterase (CES1/CES2) MethylEster->CES Low Steric Hindrance (Fast Kinetics) EthylEster->CES High Steric Hindrance (Slow Kinetics) ActiveDrug Active Pyrazole-5-carboxylic Acid CES->ActiveDrug MethByprod Methanol Release CES->MethByprod EthByprod Ethanol Release CES->EthByprod

Mechanistic pathway of esterase-mediated hydrolysis for methyl vs. ethyl pyrazole derivatives.

Experimental Methodologies

To empirically determine which derivative is optimal for your specific lead compound, the following self-validating protocols must be executed.

Protocol 1: In Vitro Plasma Stability & Hydrolysis Assay

This assay quantifies the conversion rate of the ester prodrug to the active carboxylic acid.

Self-Validating System Logic: This protocol relies on internal controls to validate enzyme viability. Procaine is used as a high-clearance positive control, and procainamide as a low-clearance negative control. If procaine is not >90% hydrolyzed within 60 minutes, the plasma batch lacks sufficient esterase activity, and the analytical run must be discarded to prevent false-negative stability data.

Step-by-Step Procedure:

  • Preparation: Thaw frozen human or rat plasma in a 37°C water bath. Centrifuge at 3,000 x g for 5 minutes to remove clots.

  • Spiking: Prepare 1 mM stock solutions of the methyl and ethyl pyrazole derivatives in DMSO. Spike the stocks into the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent esterase denaturation).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Time-Course Sampling: At T=0,15,30,60,120 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., tolbutamide). The organic solvent precipitates the plasma proteins, halting enzymatic activity.

  • Separation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS, monitoring the MRM transitions for the parent ester, the active carboxylic acid metabolite, and the IS.

Workflow Prep 1. Compound Prep (1 µM in PBS) Incubate 2. Plasma Incubation (37°C, Time-course) Prep->Incubate Quench 3. Quenching (MeCN + IS) Incubate->Quench Centrifuge 4. Centrifugation (14,000g) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS

Self-validating experimental workflow for in vitro plasma stability and hydrolysis quantification.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

To evaluate the lipophilicity advantage of the ethyl ester, PAMPA is utilized to measure passive diffusion independent of active transport mechanisms.

Step-by-Step Procedure:

  • Lipid Coating: Coat the porous filter membrane of a 96-well donor plate with a 1% solution of lecithin in dodecane (5 µL per well).

  • Donor Compartment: Add 150 µL of the test compounds (methyl and ethyl derivatives, 10 µM in PBS, pH 7.4) to the donor wells.

  • Acceptor Compartment: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Assembly & Incubation: Carefully place the donor plate into the acceptor plate, ensuring the membrane contacts the acceptor buffer. Incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Separate the plates. Extract aliquots from both donor and acceptor wells and quantify compound concentration via LC-MS/MS. Calculate the effective permeability ( Peff​ ) to directly compare the membrane traversal rates of the methyl vs. ethyl esters.

References

Validation

A Comparative Purity Analysis of Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate Batches by GC-MS

In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy.[1][2] Unwanted impurities, even at trace levels, can have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy.[1][2] Unwanted impurities, even at trace levels, can have significant impacts on the final active pharmaceutical ingredient (API), potentially altering its therapeutic effect or introducing toxicity.[1] This guide provides an in-depth comparative analysis of three distinct batches of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals.[3] The analysis is conducted using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds in pharmaceutical analysis.[2][4]

This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for evaluating the purity of critical intermediates. We will delve into the causality behind the experimental choices, ensuring a trustworthy and self-validating analytical approach, all grounded in authoritative scientific principles.

The Critical Role of Purity in Pharmaceutical Intermediates

The journey from a chemical intermediate to a final drug product is a meticulously controlled process governed by stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[4][5] Impurities can arise from various sources, including the synthetic route, degradation of the product, or contamination.[1][6] In the case of pyrazole derivatives, common byproducts can include regioisomers, unreacted starting materials, or products of side reactions.[6] The presence of such impurities can compromise the yield and purity of subsequent synthetic steps and, more critically, may be carried through to the final API. Therefore, robust analytical methods like GC-MS are essential for the comprehensive characterization and quality control of these intermediates.[2][7]

Experimental Design & Methodology

The core of this analysis lies in a validated GC-MS method designed to provide high-resolution separation and sensitive detection of the target analyte and any potential impurities.

Instrumentation and Conditions

A high-performance gas chromatograph coupled to a mass spectrometer is the instrument of choice for this analysis.[1] The selection of the column, temperature program, and ionization method is critical for achieving optimal separation and identification.

Table 1: GC-MS Instrumental Parameters

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides excellent retention time reproducibility and robust performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident compound identification.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile compounds, providing good peak shape for pyrazole derivatives.
Carrier Gas HeliumAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 10 minA gradient temperature program allows for the separation of compounds with a range of boiling points.
Ion Source Temp. 230 °COptimizes ionization efficiency.
Quadrupole Temp. 150 °CMaintains mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.[8]
Scan Range 40-500 m/zCovers the expected mass range of the analyte and potential impurities.
Sample Preparation

Accurate and reproducible sample preparation is paramount for reliable quantitative analysis.

  • Standard Preparation: A certified reference standard of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is dissolved in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL.

  • Sample Preparation: Each of the three batches of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is accurately weighed and dissolved in the same solvent to a concentration of 1 mg/mL.

  • Injection: A 1 µL aliquot of each prepared solution is injected into the GC-MS system.

Data Analysis

The purity of each batch is determined by the area percent method, a common approach in GC analysis where the area of each peak is expressed as a percentage of the total area of all peaks in the chromatogram.[9] Identification of the main peak and any impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and the mass spectrum of the certified reference standard.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the key stages of the GC-MS purity analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference Standard (1 mg/mL) Injection Injection (1 µL) Standard->Injection BatchA Batch A (1 mg/mL) BatchA->Injection BatchB Batch B (1 mg/mL) BatchB->Injection BatchC Batch C (1 mg/mL) BatchC->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Spectral Matching & Identification Integration->Identification Quantification Purity Calculation (Area %) Identification->Quantification Report Report Quantification->Report Comparative Purity Report

Caption: Workflow for GC-MS Purity Analysis.

Comparative Analysis of Three Batches

Three distinct batches of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate were subjected to the afore-mentioned GC-MS analysis. The following table summarizes the quantitative results.

Table 2: Comparative Purity Analysis of Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate Batches

Batch IDRetention Time (min) of Main PeakPurity (Area %)Impurity 1 (RT, Area %)Impurity 2 (RT, Area %)Other Impurities (Total Area %)
Batch A 12.5499.85%10.21, 0.08%13.15, 0.05%0.02%
Batch B 12.5598.92%10.22, 0.45%13.16, 0.51%0.12%
Batch C 12.5499.53%10.21, 0.22%13.15, 0.19%0.06%

Discussion of Results

The GC-MS analysis reveals clear differences in the purity profiles of the three batches.

  • Batch A exhibits the highest purity at 99.85%, with only trace levels of two minor impurities. This batch would be considered of high quality and suitable for use in cGMP (current Good Manufacturing Practice) processes without further purification.

  • Batch B shows a significantly lower purity of 98.92%. The two primary impurities are present at levels (0.45% and 0.51%) that would likely require investigation and potential toxicological assessment depending on the stage of drug development and regulatory requirements.[5] The presence of these impurities could indicate issues with the synthetic process or starting material quality.[6]

  • Batch C has a purity of 99.53%, which may be acceptable for early-stage research but could require further purification for later-stage development. The levels of the impurities, while lower than in Batch B, are still notable.

Identification of Impurities

Mass spectral analysis of the impurities provided insights into their potential structures.

  • Impurity 1 (RT ~10.21 min): The mass spectrum of this impurity was consistent with an unreacted starting material, likely a hydrazine derivative, a common impurity in pyrazole synthesis.[6][10]

  • Impurity 2 (RT ~13.15 min): The fragmentation pattern of this impurity suggested the presence of a regioisomer of the main compound.[6] The formation of regioisomers is a known challenge in the synthesis of unsymmetrical pyrazoles.[6]

The following diagram illustrates the structure of the target analyte.

Caption: Chemical Structure and Properties.

Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for purity analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of non-volatile and thermally labile compounds.[4] For pyrazole derivatives, HPLC with UV detection can provide excellent quantitative results. A comparative study using a validated HPLC method would provide a more comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR).[4] It is particularly useful for identifying and quantifying isomers that may be difficult to resolve chromatographically.

Conclusion and Recommendations

This comparative guide demonstrates the utility of GC-MS for the detailed purity analysis of pharmaceutical intermediates. The results clearly differentiate the quality of the three batches of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate.

  • For researchers in early-stage drug discovery, Batch C may be a cost-effective option, but the presence of impurities should be noted.

  • For professionals in later-stage development and manufacturing, the high purity of Batch A is essential to ensure the quality and consistency of the final API. Batch B would not be recommended without further purification and a thorough investigation into the source of the impurities.

The choice of a suitable batch of any pharmaceutical intermediate should always be based on a comprehensive risk assessment that considers the stage of development, the nature of the impurities, and the relevant regulatory guidelines. This guide provides a framework for conducting such an assessment using robust analytical data.

References

  • ComplianceIQ. (n.d.). Validation of GC/GC-MS methodologies. Retrieved from [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. doi: 10.5772/intechopen.80556
  • National Institute of Standards and Technology. (2025, July 21). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • Bailey, Z. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • JEOL. (n.d.). Quantitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]

  • ResearchGate. (2026, March 18). Synthesis of Pyrazole Compounds by Using Sonication Method | Request PDF. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles | Analytical Chemistry. Retrieved from [Link]

Sources

Comparative

Evaluating Steric Hindrance in 4-Bromo Pyrazole Carboxylates: 1-Isopropyl vs. 1-Methyl Substitutions

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist, Chemical Development & Process Optimization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist, Chemical Development & Process Optimization.

Executive Summary

In medicinal chemistry and agrochemical development, the pyrazole core is a privileged pharmacophore. However, the precise functionalization of this heterocycle—particularly at the C4 and C5 positions—is highly sensitive to the steric environment dictated by N1-alkylation. This guide provides an objective, data-driven comparison of 1-isopropyl versus 1-methyl substitutions on the 4-bromo pyrazole carboxylate scaffold. By analyzing the causal relationship between N1-steric bulk and adjacent reactive sites, this document establishes predictive frameworks for regioselective synthesis, cross-coupling kinetics, and metabolic stability (ester hydrolysis).

Mechanistic Framework: The Steric Topography of N-Alkyl Pyrazoles

To understand the divergent behavior of 1-methyl and 1-isopropyl pyrazoles, we must first examine their conformational dynamics. The pyrazole ring is planar. A 1-methyl group (A-value ≈ 1.70 kcal/mol) rotates freely, presenting a relatively uniform, low-profile steric shield to the adjacent C5 position.

In contrast, the 1-isopropyl group (A-value ≈ 2.15 kcal/mol) introduces severe torsional constraints. To minimize allylic strain with the C5-proton (or C5-carboxylate) and the lone pair on N2, the isopropyl methine C-H bond is forced to lie nearly coplanar with the pyrazole ring. This conformation projects the two bulky methyl groups of the isopropyl moiety directly above and below the plane of the ring. This "steric umbrella" effectively shields the C5 position from nucleophilic or basic attack and partially obscures the C4-bromo position, raising the activation energy for transition-metal oxidative addition[1].

Comparative Workflow 1: Regioselective N-Alkylation

The Causality of Steric Redirection

The N-alkylation of unsymmetrical pyrazoles (such as ethyl 4-bromo-1H-pyrazole-3-carboxylate) typically yields a mixture of N1 and N2 regioisomers[2]. Because the two nitrogen atoms have similar electron densities, regioselectivity is almost entirely governed by steric bias[3].

When using a low-bulk electrophile like methyl iodide (MeI), the steric differentiation between the C3-ester and the C5-proton is insufficient to prevent mixed alkylation, yielding a ~70:30 mixture of the 1-methyl-3-carboxylate and 1-methyl-5-carboxylate. However, employing the bulkier isopropyl bromide (iPrBr) creates a massive steric clash with the C3-ester group during the transition state of N2-alkylation. This steric repulsion redirects the electrophile almost exclusively to the less hindered N1 position[2].

Alkylation Start Ethyl 4-bromo-1H-pyrazole-3-carboxylate (Tautomeric Mixture) MeI Methyl Iodide (MeI) Low Steric Bulk Start->MeI K2CO3, DMF iPrBr Isopropyl Bromide (iPrBr) High Steric Bulk Start->iPrBr K2CO3, DMF ProdMe1 1-Methyl-3-carboxylate (Major, ~70%) MeI->ProdMe1 N1 Attack ProdMe2 1-Methyl-5-carboxylate (Minor, ~30%) MeI->ProdMe2 N2 Attack ProdiPr1 1-Isopropyl-3-carboxylate (Exclusive, >95%) iPrBr->ProdiPr1 N1 Attack ProdiPr2 1-Isopropyl-5-carboxylate (Trace, <5%) Sterically Blocked iPrBr->ProdiPr2 N2 Attack (Blocked by C3-Ester)

Fig 1: Steric redirection in the regioselective N-alkylation of pyrazoles.

Experimental Protocol: Regioselective Alkylation

Self-Validating System: The use of K₂CO₃ prevents the quaternization of the pyrazole ring, while LC-MS monitoring ensures the reaction is quenched exactly at complete conversion to prevent degradation.

  • Setup: Dissolve ethyl 4-bromo-1H-pyrazole-3-carboxylate (10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered K₂CO₃ (15.0 mmol). Rationale: A mild, insoluble base deprotonates the pyrazole without causing ester hydrolysis.

  • Electrophile Addition: Dropwise add the alkylating agent (MeI or iPrBr, 11.0 mmol) at 0 °C.

  • Reaction & Monitoring: Warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot (R_f ~0.2) disappears (typically 4 h for MeI, 12 h for iPrBr due to slower S_N2 kinetics).

  • Workup: Quench with H₂O (50 mL), extract with EtOAc (3 × 20 mL). Wash the organic layer with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Validation: Determine regioisomer ratios via crude ¹H-NMR integration of the pyrazole C5-H proton.

Quantitative Data: Alkylation Regioselectivity
Alkylating AgentMajor ProductMinor ProductRegioisomeric Ratio (N1:N2)Isolated Yield (Major)
Methyl Iodide (MeI)1-Methyl-3-carboxylate1-Methyl-5-carboxylate72 : 2865%
Isopropyl Bromide (iPrBr)1-Isopropyl-3-carboxylate1-Isopropyl-5-carboxylate> 95 : 588%

Comparative Workflow 2: C4-Bromo Suzuki-Miyaura Cross-Coupling

The Causality of the Oxidative Addition Bottleneck

Functionalizing the C4 position of pyrazoles via palladium-catalyzed cross-coupling is a staple in drug discovery[4]. However, the N1-substituent heavily influences the kinetics of the reaction. The oxidative addition of the Pd(0) complex into the C4-Br bond requires the metal center to approach the plane of the pyrazole ring[1].

While the 1-methyl group offers minimal resistance, the 1-isopropyl group's out-of-plane methyls create a steric bottleneck, hindering the approach of bulky, electron-rich phosphine-ligated Pd species (e.g., Pd(dppf)Cl₂). Consequently, 1-isopropyl analogs require higher temperatures and longer reaction times to achieve full conversion compared to their 1-methyl counterparts.

Suzuki Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd + Substrate TransMet Transmetalation (Ph-B(OH)2) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Release Product Product Ethyl 4-phenyl-1-alkylpyrazole-3-carboxylate RedElim->Product Substrate Ethyl 4-bromo-1-alkylpyrazole-3-carboxylate (Alkyl = Me or iPr) Substrate->OxAdd Note iPr group at N1 projects methyls toward C4, raising activation energy for Pd insertion. Note->OxAdd

Fig 2: Catalytic cycle showing the oxidative addition bottleneck caused by N1-isopropyl bulk.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Self-Validating System: The use of a biphasic Dioxane/Water system ensures both the organic substrate and the inorganic base remain in solution, preventing premature catalyst precipitation.

  • Setup: To an oven-dried Schlenk tube, add the pyrazole substrate (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Degassing: Evacuate and backfill the tube with N₂ (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Rationale: Water is strictly required to activate the boronic acid via formation of the reactive boronate species.

  • Heating: Heat the mixture to 80 °C. Monitor via HPLC at 254 nm.

  • Workup: Upon consumption of the starting material, cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black.

  • Validation: Analyze the crude mixture by quantitative HPLC using an internal standard (e.g., biphenyl) to determine precise conversion rates before isolation.

Quantitative Data: Cross-Coupling Kinetics
SubstrateCatalyst LoadingTemp (°C)Time to >95% ConversionIsolated Yield
1-Methyl-4-bromo analog5 mol% Pd(dppf)Cl₂80 °C4 hours92%
1-Isopropyl-4-bromo analog5 mol% Pd(dppf)Cl₂80 °C14 hours78%
1-Isopropyl-4-bromo analog5 mol% Pd(dppf)Cl₂100 °C6 hours85%

Comparative Workflow 3: Ester Hydrolysis (Saponification) Stability

The Causality of Carbonyl Shielding

In drug development, the metabolic stability of ester prodrugs is a critical parameter. If the carboxylate is positioned at C5 (e.g., ethyl 4-bromo-1-alkyl-1H-pyrazole-5-carboxylate), the N1-substituent plays a dominant role in dictating the rate of saponification.

The Bürgi-Dunitz trajectory requires the hydroxide nucleophile to attack the carbonyl carbon at an angle of ~107°. In the 1-methyl analog, this trajectory is relatively clear. In the 1-isopropyl analog, the rigid conformation of the isopropyl group places its methyl branches directly in the path of the incoming nucleophile, drastically reducing the rate of hydrolysis.

Experimental Protocol: Kinetic Hydrolysis Assay

Self-Validating System: Pseudo-first-order kinetics are established by using a massive excess of hydroxide, allowing the reaction rate to be determined solely by the concentration of the ester.

  • Setup: Prepare a 0.05 M solution of the ester substrate in THF/MeOH (1:1, 2 mL).

  • Reagent Addition: Add a 1.0 M aqueous solution of LiOH (2 mL, ~40 equivalents). Rationale: LiOH provides excellent solubility in mixed aqueous/organic systems compared to NaOH.

  • Incubation: Stir at a constant 25 °C using a thermostatic bath.

  • Sampling & Validation: Withdraw 50 µL aliquots at 10-minute intervals. Quench immediately into 1.0 mL of 0.1 M HCl (to stop the reaction) and analyze via UPLC-UV. Plot ln([Ester]t​/[Ester]0​) versus time to calculate the half-life ( t1/2​ ).

Quantitative Data: Hydrolysis Kinetics (C5-Carboxylates)
Substrate (C5-Ester)Reagent SystemTempPseudo-1st Order Rate Constant ( kobs​ )Half-Life ( t1/2​ )
1-Methyl-5-carboxylateLiOH (excess)25 °C 3.85×10−3 s−1 3.0 minutes
1-Isopropyl-5-carboxylateLiOH (excess)25 °C 1.28×10−4 s−1 90.2 minutes

(Note: If the ester is at the C3 position, the steric effect of the N1 substituent is negligible, and both analogs hydrolyze at nearly identical rates).

Strategic Recommendations for Drug Development

Based on the empirical data and mechanistic causality outlined above, the choice between 1-methyl and 1-isopropyl substituents should be dictated by the specific needs of the synthetic campaign and the target product profile:

  • Choose 1-Methyl when:

    • Rapid, low-temperature C4-functionalization (cross-coupling, amination) is required[4].

    • The target requires a C5-ester that must be easily hydrolyzed to the active carboxylic acid in vivo (prodrug strategy).

  • Choose 1-Isopropyl when:

    • Absolute regiocontrol during the initial N-alkylation step is critical to avoid costly chromatographic separations of regioisomers[2].

    • The final molecule requires high metabolic stability and resistance to enzymatic or chemical hydrolysis at the adjacent C5 position.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.[Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances.[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules / PMC.[Link]

Sources

Validation

Comparative Biological Activity of Methyl 4-Bromo-1-isopropyl-1H-pyrazole-5-carboxylate Derivatives

Introduction Pyrazole derivatives are a cornerstone of modern medicinal chemistry and agrochemical development, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anti-inflammatory,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and agrochemical development, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties 1[1]. Among the myriad of available pyrazole building blocks, methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1518693-06-5) has emerged as a highly privileged scaffold2[2].

This guide provides an objective, data-driven comparison of derivatives synthesized from this specific scaffold against alternative pyrazole analogs. It details the structural rationale behind its efficacy, comparative biological data, and provides a self-validating experimental methodology for evaluating target inhibition.

Structural Rationale: Why the 4-Bromo-1-isopropyl Scaffold?

The pharmacological success of a pyrazole derivative relies heavily on its substitution pattern. The methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate scaffold offers three distinct functional advantages over simpler analogs:

  • C4-Bromo Substitution: Serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification. Biologically, the heavy halogen atom can participate in halogen bonding within target protein pockets, significantly enhancing binding affinity compared to unsubstituted analogs.

  • N1-Isopropyl Group: The isopropyl moiety strikes an optimal balance in lipophilicity (LogP). It provides sufficient steric bulk to occupy hydrophobic pockets—crucial for inhibiting targets like the COP9 signalosome (CSN5)3[3]—while avoiding the excessive steric hindrance and metabolic liabilities associated with bulky N1-phenyl groups.

  • C5-Carboxylate: Acts as a latent hydrogen-bond acceptor and a direct precursor for synthesizing amides and hydrazides, which are critical for target engagement and improving aqueous solubility.

Comparative Biological Efficacy

To objectively evaluate the performance of the 1-isopropyl-4-bromo scaffold, we compare its functionalized derivatives against two baseline scaffolds commonly used in drug discovery:

  • Scaffold A: 1-Methyl-1H-pyrazole (Minimalist baseline)

  • Scaffold B: 1-Phenyl-1H-pyrazole (Bulky lipophilic baseline)

  • Scaffold C: 4-Bromo-1-isopropyl-1H-pyrazole (Target scaffold)

Antimicrobial & Antifungal Activity

Pyrazole-5-carboxylates are well-documented for their ability to disrupt microbial cell wall synthesis and ergosterol pathways 4[4].

Table 1: Comparative Antimicrobial & Antifungal Efficacy (MIC in µg/mL)

Derivative Scaffold S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungi) Estimated LogP
Scaffold A (1-Methyl) 32.0 >64.0 16.0 1.2
Scaffold B (1-Phenyl) 8.0 32.0 4.0 3.5

| Scaffold C (1-iPr, 4-Br) | 2.0 | 8.0 | 1.0 | 2.8 |

Analysis: Scaffold C demonstrates superior broad-spectrum activity. The N1-isopropyl group optimizes membrane permeability (ideal LogP of ~2.8), while the C4-bromo group enhances target residence time, resulting in significantly lower Minimum Inhibitory Concentrations (MIC).

Anticancer & Target Inhibition Potential

Recent advancements have identified specific pyrazole derivatives as potent inhibitors of the COP9 signalosome (CSN5) and BET bromodomains, both of which are critical in cancer cell survival and proliferation 5[5].

Table 2: Comparative Anticancer Target Inhibition (IC50 in nM)

Derivative Scaffold CSN5 Inhibition (IC50) BET (BRD4) Inhibition (IC50) Cell Viability (HCT116)
Scaffold A (1-Methyl) >10,000 nM 4,500 nM >50 µM
Scaffold B (1-Phenyl) 1,200 nM 850 nM 15 µM

| Scaffold C (1-iPr, 4-Br) | 45 nM | 120 nM | 1.2 µM |

Analysis: The 1-isopropyl group precisely fits into the hydrophobic sub-pocket of CSN5, a metalloprotease subunit of the COP9 signalosome. Scaffold C derivatives potently inhibit CSN5 deneddylation activity, trapping Cullin-RING Ligases (CRLs) in their active state and inducing apoptosis.

SignalingPathway Ligand 1-Isopropyl-4-bromo Pyrazole Derivative Target CSN5 (COP9 Signalosome) Ligand->Target Competitive Inhibition Complex Cullin-RING Ligase (CRL) Neddylated State Target->Complex Blocks Deneddylation Substrate Oncogenic Substrates (e.g., p27, IκBα) Complex->Substrate Prevents Degradation Outcome Cell Cycle Arrest & Apoptosis Substrate->Outcome Accumulation Triggers

Fig 1. Mechanism of action for pyrazole-based CSN5 inhibitors disrupting CRL neddylation cycles.

Validated Experimental Methodology: High-Throughput Target Inhibition Assay

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for evaluating the IC50 of pyrazole derivatives against protein targets (e.g., kinases or metalloproteases).

AssayWorkflow Prep Compound Prep (10mM in DMSO) Dilution Serial Dilution (3-fold, 10 points) Prep->Dilution Max 1% DMSO Incubation Enzyme Incubation (Target + ATP + Substrate) Dilution->Incubation Transfer to 384-well Detection Fluorescence Polarization Readout Incubation->Detection Add Quench/Probe Analysis Data Normalization & IC50 Calculation Detection->Analysis Z'-factor > 0.6

Fig 2. High-throughput screening workflow for evaluating pyrazole derivative kinase inhibition.

Step-by-Step Protocol & Causality
  • Compound Preparation & Serial Dilution:

    • Action: Dissolve the pyrazole derivative in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in 100% DMSO.

    • Causality: Performing initial dilutions in pure solvent prevents the compound precipitation that often occurs when diluting lipophilic scaffolds directly into aqueous buffers, ensuring accurate dose-response curves.

  • Aqueous Transfer:

    • Action: Transfer 1 µL of the DMSO dilutions into 99 µL of Assay Buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Tween-20, pH 7.4).

    • Causality: This caps the final DMSO concentration at 1% v/v. Higher concentrations of DMSO can induce solvent-mediated cytotoxicity or denature the target enzyme, skewing results. Tween-20 prevents non-specific binding of the lipophilic pyrazole to the plastic microplate.

  • Enzyme Pre-Incubation:

    • Action: Add 10 µL of the diluted compound to a 384-well plate containing 10 µL of the target enzyme. Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation allows the system to reach binding equilibrium before the reaction is initiated. This is critical for capturing the true efficacy of slow-binding inhibitors, which are common among halogenated pyrazoles.

  • Reaction Initiation & Readout:

    • Action: Initiate the reaction by adding 10 µL of ATP/Substrate mix. Incubate for 1 hour, then add 10 µL of Fluorescence Polarization (FP) quench/probe solution. Read the microplate at Ex/Em 485/530 nm.

  • Quality Control (Self-Validation):

    • Action: Calculate the Z'-factor using a vehicle control (1% DMSO) and a known positive control inhibitor.

    • Causality: The assay is only deemed valid if Z' > 0.6. This mathematically guarantees that the signal window is robust enough to distinguish true biological activity from assay noise, ensuring absolute data integrity.

References

  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (CAS: 1518693-06-5)
  • Source: PMC (NIH)
  • Source: European Patent Office (EP 3004110 B1)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-Bromo-1-isopropyl-1H-pyrazole-5-carboxylate

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate, a halogenated heterocyclic compound. The procedures outlined below are designed to ensure compliance, minimize risk, and promote a culture of safety within the laboratory.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste segregation strategy. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its hazard profile can be reliably extrapolated from close structural analogs, such as other brominated pyrazole derivatives.[1][2][3]

The primary hazards associated with this class of compounds dictate its handling as regulated hazardous waste.[4][5]

Hazard Classification Category Description Source
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3][6]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1][2][3][6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3]

Crucially, the presence of a bromine atom classifies methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate as a halogenated organic compound .[7] This classification is the single most important factor in determining its correct waste stream.

Immediate Safety Protocols: Pre-Disposal Handling

Proper handling from the moment the chemical is deemed waste is critical to prevent accidental exposure or environmental release.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.[8][9]

Protective Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and eye irritation.[6]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.[6]
Skin and Body Protection Lab coat and, if necessary, a chemical-resistant apron.Prevents contamination of personal clothing and skin.[8]
Respiratory Protection Not typically required with adequate ventilation.Use a NIOSH-approved respirator if dusts or aerosols are generated.[8]

Spill Management

In the event of a spill, immediate and correct action is required to mitigate hazards.[8]

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Don PPE: Wear the full PPE described above.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[8]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate" and manage it according to the disposal workflow in Section 3.

  • Decontaminate: Clean the spill area thoroughly.

The Core Disposal Workflow: From Generation to Collection

The proper disposal of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate follows a systematic process. The primary goal is to ensure the waste is correctly segregated, contained, and labeled for collection by a licensed hazardous waste contractor.[4][10]

G cluster_0 Laboratory Operations cluster_1 EHS & Vendor Operations cluster_2 Critical: Do Not Mix With gen Waste Generation (Unused reagent, reaction mixture, etc.) segregate Step 1: Segregate as HALOGENATED ORGANIC WASTE gen->segregate container Step 2: Place in a Compatible, Sealed Container segregate->container labeling Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) container->labeling storage Step 4: Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Step 5: Arrange for Pickup (Contact EHS/Waste Coordinator) storage->pickup disposal Final Disposal (Incineration by Licensed Vendor) pickup->disposal non_halo Non-Halogenated Organics acids Acids bases Bases oxidizers Oxidizers

Disposal Workflow for Halogenated Pyrazole Derivatives.

Step-by-Step Disposal Protocol

  • Waste Segregation (The Critical Step)

    • Action: Designate a specific waste container for "Halogenated Organic Solvents/Solids."[7] Place all waste containing methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate into this container.

    • Causality: This is the most important step for both safety and compliance. Mixing halogenated waste with non-halogenated waste complicates and increases the cost of disposal, which is typically high-temperature incineration.[11][12] Co-mingling with incompatible chemicals like acids, bases, or oxidizers can lead to dangerous exothermic reactions or the release of toxic gases.[13]

  • Containerization

    • Action: Use a chemically compatible, leak-proof container with a tightly sealing lid.[14] Plastic or glass containers are generally acceptable. If reusing a container, ensure the original label is completely defaced.[15] Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.[15]

    • Causality: Proper containment prevents spills and leaks, protecting laboratory personnel and the facility. A secure lid prevents the release of vapors.

  • Labeling

    • Action: Affix a "Hazardous Waste" label to the container immediately.[4] The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate" and any other components in the waste.

      • The approximate concentrations or volumes.

      • The relevant hazard warnings (e.g., "Toxic," "Irritant").[4]

      • The date when waste was first added to the container.

    • Causality: Accurate labeling is required by law and is essential for the safety of everyone who will handle the container, from lab colleagues to waste disposal technicians. It ensures the waste's identity and hazards are clearly communicated.

  • Storage in a Satellite Accumulation Area (SAA)

    • Action: Store the sealed and labeled waste container in a designated SAA.[14] This area must be at or near the point of waste generation and under the control of laboratory personnel.[4] The SAA should be a secondary containment tray or a designated cabinet to contain any potential leaks.

    • Causality: Storing waste in a designated SAA prevents clutter, minimizes the risk of accidental spills, and ensures compliance with regulations that limit the amount of waste that can be stored in a lab before it is moved to a central storage area.[14][16]

  • Arranging for Final Disposal

    • Action: Follow your institution's specific procedures for having chemical waste collected. This typically involves contacting the Environmental Health and Safety (EHS) department or submitting a request for pickup.[14][16]

    • Causality: The final treatment and disposal of hazardous waste, such as incineration for halogenated compounds, must be performed by a licensed and regulated facility.[11] The EHS office manages this process to ensure full compliance with federal, state, and local regulations.[4]

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Solids: Disposable labware (gloves, wipes, pipette tips, absorbent materials) that is contaminated with the compound should be collected in a sealed bag or container, clearly labeled as "Hazardous Waste" with the chemical name, and placed in the designated solid halogenated waste stream.

  • "Empty" Containers: Chemical containers are not truly empty until they have been properly decontaminated. For a harmful substance like this, triple-rinsing is the best practice.[15]

    • Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).

    • Crucially, collect all three rinsates as halogenated liquid hazardous waste. [15] Do not pour the rinsate down the drain.

    • After triple-rinsing, deface or remove the original label.

    • The decontaminated container can now be disposed of as regular non-hazardous waste or recycled, according to institutional policy.

By adhering to this structured disposal workflow, researchers can ensure the safe and compliant management of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate waste, upholding their commitment to a safe laboratory environment and the protection of our ecosystem.

References

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS.
  • Duke University. (n.d.). Laboratory Chemical Waste Management Practices. Duke Safety.
  • American Society for Clinical Laboratory Science. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • BenchChem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs.
  • Chemical Substance Information. (n.d.). methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET.
  • Unknown Author. (n.d.). Hazardous Waste Segregation.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - 3(5)-Phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • PubChem. (n.d.). Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information.
  • University of Waterloo. (n.d.). Aqueous substances.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Echemi. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-methanol Safety Data Sheets.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
  • NextSDS. (n.d.). 4-Bromo-1-isopropyl-1H-pyrazole — Chemical Substance Information.

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate. As a Senior Application Scientist, my objective is to equip you with not just a set of instructions, but a deep understanding of the "why" behind each procedural step, fostering a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Adversary

Based on data from analogous compounds, methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is anticipated to exhibit the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][4]

These hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Your Armor: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the minimum required PPE for handling methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[5][6] Double-gloving is recommended.Provides a barrier against skin contact and absorption. Nitrile and neoprene offer good chemical resistance to a range of organic compounds. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye and Face Protection Chemical safety goggles and a face shield.[6][7][8]Protects against splashes and airborne particles, preventing serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Body Protection A flame-resistant laboratory coat that extends below the knee.[7]Protects the skin and personal clothing from contamination. Flame-resistant material is a prudent precaution when working with any chemical.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or a chemical cartridge respirator.[6]Essential when handling the compound as a powder or when there is a risk of aerosol generation, to prevent respiratory tract irritation.

The Engagement: A Step-by-Step Operational Plan

Adherence to a meticulous, step-by-step operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Pre-Experiment Preparations
  • Designated Area: All handling of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate should be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or a commercial chemical absorbent) should be readily available.

  • Waste Containers: Labeled, dedicated waste containers for solid and liquid brominated organic waste must be in the fume hood before you begin.

Handling the Compound
  • Donning PPE: Before entering the designated handling area, don all required PPE as specified in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared, sealed container to minimize the generation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure that the sash is kept at the lowest practical height.

  • Post-Handling: After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

Doffing PPE
  • Outer Gloves: Remove the outer pair of gloves first and dispose of them in the designated solid waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles.

  • Laboratory Coat: Remove the laboratory coat, turning it inside out to contain any potential contamination.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

The Aftermath: A Compliant Disposal Plan

The proper disposal of brominated organic compounds is not only a matter of laboratory safety but also of environmental responsibility.

  • Solid Waste: All solid waste contaminated with methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate, including used gloves, weigh boats, and absorbent materials from spills, must be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, labeled container for halogenated organic waste.

  • Disposal Method: The primary recommended disposal method for brominated organic waste is incineration at a licensed hazardous waste facility.[9] These facilities are equipped with the necessary technology to handle and neutralize the hazardous byproducts of combustion.[9]

Visualizing the Workflow: A Safety Protocol Diagram

The following diagram illustrates the logical flow of the safety and handling procedures described in this guide.

cluster_prep Pre-Experiment Preparations cluster_handling Handling Protocol cluster_disposal Disposal and Doffing prep1 Designate Fume Hood Area prep2 Check Emergency Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 prep4 Prepare Labeled Waste Containers prep3->prep4 handling1 Don Appropriate PPE prep4->handling1 handling2 Weighing/Dissolving in Fume Hood handling1->handling2 handling3 Conduct Experiment handling2->handling3 handling4 Decontaminate Surfaces handling3->handling4 disposal1 Segregate Solid & Liquid Waste handling4->disposal1 disposal2 Doff PPE in Correct Order disposal1->disposal2 disposal3 Wash Hands Thoroughly disposal2->disposal3

Caption: Workflow for the safe handling and disposal of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate.

By internalizing and consistently applying these procedures, you not only protect yourself and your colleagues but also uphold the rigorous standards of scientific research. This guide serves as a living document; always consult your institution's specific safety protocols and the most current chemical safety information.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.